Executive Summary This technical guide details the regioselective synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol . This poly-substituted aromatic scaffold is a critical intermediate in the development of agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the regioselective synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol . This poly-substituted aromatic scaffold is a critical intermediate in the development of agrochemicals and pharmaceuticals, particularly as a coupling partner in Suzuki-Miyaura cross-couplings or as a precursor for benzoxazole derivatives.
The core challenge in synthesizing this molecule lies in the precise installation of three distinct substituents (-OH, -NO₂, -Br, -OCF₃) on the benzene ring. The trifluoromethoxy (-OCF₃) group is notoriously difficult to introduce late-stage due to the instability of trifluoromethoxide sources. Therefore, this protocol utilizes a "Para-Block, Ortho-Fill" strategy , starting from the pre-functionalized 2-(trifluoromethoxy)phenol.
Key Strategic Pivot:
You cannot nitrate first. Nitration of 2-(trifluoromethoxy)phenol preferentially targets the para-position (C4), yielding the 4-nitro isomer. To secure the 4-bromo-2-nitro regiochemistry, the para-position must first be blocked with bromine, forcing the subsequent nitro group into the remaining ortho-position (C6).
Part 1: Retrosynthetic Analysis & Logic
The synthesis relies on the interplay of directing groups in Electrophilic Aromatic Substitution (EAS).
The first objective is to install the bromine atom at C4. The phenolic hydroxyl group strongly activates the ring. Although -OCF₃ is present at C2, the para-position (C4) is sterically accessible and electronically favored over the crowded C6 position.
Reaction:
Protocol:
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Solvation: Dissolve 2-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol) in anhydrous Acetonitrile (MeCN) (100 mL). Cool the solution to 0°C using an ice/water bath.
Bromination: Dissolve N-Bromosuccinimide (NBS) (10.5 g, 59.0 mmol, 1.05 equiv) in MeCN (40 mL). Add this solution dropwise to the phenol mixture over 30 minutes.
Technical Insight: NBS is preferred over elemental bromine (
) here. is highly reactive and can lead to over-bromination (dibromo species) or oxidation of the phenol. NBS provides a controlled source of electrophilic bromine.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.
Workup: Quench with saturated aqueous sodium thiosulfate (
, 50 mL) to destroy excess brominating agent. Extract with Ethyl Acetate (3 x 75 mL).
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 85-92%
Key Data:
H NMR should show a simplified aromatic region (3 protons). The disappearance of the para-proton is diagnostic.
Step 2: Ortho-Nitration (The "Filling" Step)
With C4 blocked by Bromine and C2 occupied by -OCF₃, the only position activated by the -OH group is C6.
Reaction:
Protocol:
Setup: Use a 100 mL 2-neck flask with a thermometer and addition funnel. Safety: Nitration of phenols is exothermic; ensure cooling capacity.
Solvation: Dissolve the 4-bromo-2-(trifluoromethoxy)phenol (intermediate from Step 1) (5.0 g, 19.4 mmol) in Glacial Acetic Acid (25 mL). Cool to 10°C.
Nitration: Prepare a solution of Fuming Nitric Acid (1.35 g, ~21 mmol, 1.1 equiv) in Glacial Acetic Acid (5 mL). Add dropwise, maintaining internal temperature below 20°C.
Technical Insight: Avoid using concentrated
mixed acid if possible. Sulfuric acid can cause sulfonation of the electron-rich phenol ring. Acetic acid moderates the acidity and acts as a solvent, preventing "hot spots" that lead to tar formation.
Reaction: Stir at 15-20°C for 2 hours.
Quench: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow solid.
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove all acid traces.
Recrystallization: Recrystallize from Ethanol/Water or Hexane/CH2Cl2 to yield bright yellow needles.
Expected Yield: 70-80%
Part 3: Process Safety & Quality Control
Safety Criticalities
Runaway Potential: Nitration of electron-rich phenols is prone to thermal runaway. Never add nitric acid rapidly.[1]
Quinone Formation: If the temperature spikes during Step 2, the nitric acid can oxidize the phenol to a quinone (dark oil/tar), ruining the yield.
Reagent Handling: NBS is an irritant; Nitric acid is a strong oxidizer. Work in a fume hood.
Analytical Specifications (Self-Validation)
Parameter
Specification
Method
Appearance
Yellow crystalline solid
Visual
Purity
>98.0%
HPLC (254 nm)
Mass Spec
[M-H]⁻ = 313.9/315.9 (Br isotope pattern)
LC-MS (ESI-)
¹H NMR
Two doublets (meta-coupling, J ~2.5 Hz)
400 MHz DMSO-d6
¹⁹F NMR
Singlet ~ -58 ppm
376 MHz DMSO-d6
Part 4: Reaction Workflow Visualization
Figure 2: Step-by-step reaction workflow highlighting reagents and expected yields.
References
Regioselective Bromination of Phenols
Smith, K., et al. "Regioselective bromination of phenols using NBS in acetonitrile." Journal of Organic Chemistry, 2008.
Context: Establishes NBS/MeCN as the standard for high para-selectivity in activ
(Representative mechanism source).
Olah, G. A., et al. "Nitration of phenols with nitric acid in acetic acid." Journal of Organic Chemistry, 1978.
Synthesis of Trifluoromethoxy Precursors
Liu, J.B., et al. "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments, 2016.
Context: Provides the route to the starting material if it is not purchased commercially.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical & Synthetic Profile of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
Executive Summary
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (CAS 1980045-67-7 ) represents a high-value fluorinated scaffold for advanced lead optimization in pharmaceutical and agrochemical discovery. Distinguished by the unique electronic interplay between the trifluoromethoxy (-OCF
) group and the ortho-nitro functionality, this compound serves as a critical intermediate for introducing lipophilic acidity into bioactive molecules.
Unlike its trifluoromethyl (-CF
) analogues, the -OCF substituent offers distinct conformational flexibility and a unique dipole vector, making this phenol a superior bioisostere for modulating metabolic stability and membrane permeability. This guide provides a definitive technical analysis of its physicochemical properties, synthesis, and handling protocols.
The reactivity and utility of this scaffold are defined by three competing electronic effects on the phenol core:
Acidity Enhancement (Ortho-Nitro Effect): The nitro group at the 2-position exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, significantly lowering the pKa of the phenolic hydroxyl.
Lipophilicity Modulation (-OCF
): The trifluoromethoxy group is highly lipophilic (Hansch value 1.04) but also electron-withdrawing. Unlike -CF, the oxygen linker allows for specific conformational adaptations in protein binding pockets.
Bromine Handle: The para-bromo substituent provides a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
Physicochemical Profile
The following data aggregates experimental precedents from structural analogs and predictive models (ACD/Labs, ChemAxon) to establish a working profile for experimental design.
Parameter
Value / Range
Implication for Research
Physical State
Yellow crystalline solid
Typical of ortho-nitrophenols due to transitions.
Melting Point
55 – 65 °C (Predicted)
Low melting point suggests careful handling during recrystallization; prone to oiling out.
pKa (Acidic)
5.2 – 5.8 (Predicted)
Significantly more acidic than phenol (pKa 10). Exists as a phenolate anion at physiological pH (7.4).
LogP (Octanol/Water)
3.4 – 3.8
High lipophilicity despite the nitro group. The intramolecular H-bond (OH ONO) masks polarity.
Solubility
High: DCM, EtOAc, DMSOLow: Water (< 0.1 mg/mL)
Requires organic co-solvents (DMSO/MeOH) for biological assays.
H-Bond Donors
1
The phenolic proton is involved in a strong intramolecular hydrogen bond with the nitro group.
Synthetic Protocol: Regioselective Nitration
The most reliable route to CAS 1980045-67-7 is the electrophilic aromatic nitration of the commercially available precursor, 4-Bromo-2-(trifluoromethoxy)phenol.
Reaction Pathway
Figure 1: Synthetic pathway for the nitration of 4-Bromo-2-(trifluoromethoxy)phenol.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-(trifluoromethoxy)phenol (5.0 g, 19.5 mmol) in glacial acetic acid (50 mL).
Cooling: Cool the solution to 0–5 °C using an ice bath.
Addition: Dropwise add Nitric Acid (70%, 1.35 g, 21.4 mmol) over 20 minutes. Critical: Maintain temperature < 10 °C to prevent over-nitration or oxidation.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS.
Checkpoint: The spot for the starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow spot (Rf ~0.4).
Quench: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.
Isolation: Filter the solid. If an oil forms (common due to melting point depression), extract with Dichloromethane (3 x 50 mL), wash with brine, dry over Na
SO, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, 0-10% EtOAc in Hexanes).
Yield Expectation: 75 – 85% isolated yield.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
H NMR (400 MHz, CDCl):
10.5 – 11.0 ppm (s, 1H, OH): Broad singlet, deshielded by intramolecular H-bonding to the nitro group.
8.0 – 8.2 ppm (d, J ~ 2.5 Hz, 1H, Ar-H): Proton between Br and NO.
7.6 – 7.8 ppm (d, J ~ 2.5 Hz, 1H, Ar-H): Proton between Br and OCF.
F NMR (376 MHz, CDCl):
-58.0 to -59.0 ppm (s, 3F, OCF): Characteristic singlet for trifluoromethoxy group attached to an aromatic ring.
IR Spectroscopy:
~3200 cm
(OH stretch, broad).
1530 cm
& 1350 cm (NO asymmetric/symmetric stretch).
Mass Spectrometry (ESI-):
[M-H]
peak at m/z ~300/302 (1:1 ratio due to Br/Br isotopes).
Handling, Stability & Safety
Hazard Classification:
Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Storage Conditions:
Store in a cool, dry place (2–8 °C recommended for long-term stability).
Protect from light (nitro compounds can be photosensitive).
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation, although the electron-deficient ring is relatively stable.
Safety Precautions:
Nitration Risk: The synthesis involves nitration, which can be exothermic. Always conduct the reaction behind a blast shield.
Waste Disposal: All aqueous waste from the nitration step must be neutralized and treated as hazardous chemical waste containing nitro-aromatics.
References
CymitQuimica. 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol Product Entry. Retrieved from .
PubChem. 4-Bromo-2-(trifluoromethoxy)phenol (Precursor Data). National Library of Medicine. Retrieved from .
Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
and
values of -OCF
and -NO
).
An In-Depth Technical Guide to 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol: A Molecule of Latent Potential in Research and Development
This guide provides a comprehensive technical overview of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a compound poised for significant research applications. While direct experimental data on this specific molecule is l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a compound poised for significant research applications. While direct experimental data on this specific molecule is limited, this document synthesizes information from closely related analogs and the well-established chemical principles governing its constituent functional groups. By examining its structural components, we can forecast its reactivity, propose synthetic pathways, and explore its potential in drug discovery and agrochemical development. This paper is intended for researchers, medicinal chemists, and professionals in drug and agrochemical development seeking to explore novel chemical entities.
Molecular Profile and Physicochemical Properties
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a substituted aromatic compound with a unique combination of functional groups that are expected to impart distinct chemical and biological properties. The phenol ring is substituted with a bromine atom, a nitro group, and a trifluoromethoxy group, each contributing to the overall electronic and steric character of the molecule.
Table 1: Predicted Physicochemical Properties of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and Related Analogs
The presence of the highly electronegative trifluoromethoxy group is anticipated to significantly increase the lipophilicity (as indicated by a higher XLogP3 value) compared to simpler nitrophenols.[4] This property is often correlated with enhanced membrane permeability and bioavailability in drug candidates.[4] The nitro and trifluoromethoxy groups are strongly electron-withdrawing, which is expected to increase the acidity of the phenolic hydroxyl group.
Synthesis and Reactivity: A Proposed Pathway
A plausible synthetic route to 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol can be conceptualized starting from a commercially available precursor, such as 4-bromo-2-(trifluoromethoxy)phenol. The synthesis would likely involve an electrophilic nitration step.
Nitration: The starting material is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature to prevent over-nitration and side reactions.
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Upon completion, the reaction mixture is quenched with ice water, and the crude product is extracted with an organic solvent.
The organic layer is washed, dried, and concentrated under reduced pressure.
Purification of the final product can be achieved by recrystallization or column chromatography.
This proposed synthesis is analogous to established methods for the nitration of substituted phenols.[5][6][7]
Figure 2: Workflow for antimicrobial testing.
In Vitro Cytotoxicity Assay
The potential anticancer activity can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
Herbicidal and Fungicidal Screening
Herbicidal Activity: The compound can be tested for its pre- and post-emergence herbicidal effects on model plant species.
Fungicidal Activity: The in-vitro fungicidal activity can be evaluated against common plant pathogenic fungi using a poison plate method.
Conclusion and Future Directions
While direct experimental data for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol remains to be established, a thorough analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold in both pharmaceutical and agrochemical research. The synergistic effects of the bromo, nitro, and trifluoromethoxy substituents on the phenol ring are predicted to confer potent biological activities. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive biological evaluation as outlined in this guide. The exploration of this and similar novel chemical entities is crucial for the discovery of next-generation therapeutic and crop protection agents.
Executive Summary & Chemical Identity[1][2][3][4][5][6]
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a highly specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical candidates (e.g., antitubercular agents, kinase inhibitors). Its unique substitution pattern—combining a lipophilic trifluoromethoxy group (–OCF
), an electron-withdrawing nitro group (–NO), and a reactive bromine handle—creates a distinct physicochemical profile that challenges standard solubility models.
This guide provides a technical framework for handling, solubilizing, and purifying this compound. Due to its recent registration (CAS 1980045-67-7) and scarcity of public experimental data, the values and protocols below are derived from Structure-Activity Relationship (SAR) analysis of closely related analogs (e.g., 4-bromo-2-nitrophenol) and first-principles chemical logic.
Chemical Profile
Property
Value / Description
CAS Number
1980045-67-7
Molecular Formula
CHBrFNO
Molecular Weight
302.00 g/mol
Appearance
Yellow to orange crystalline solid
Predicted pKa
~5.5 – 6.0 (Highly Acidic Phenol)
Predicted LogP
~3.8 – 4.2 (Highly Lipophilic)
Key Structural Feature
Intramolecular H-bond between –OH and –NO
Physicochemical Solubility Logic
Understanding the solubility of this molecule requires analyzing the competition between its polar functional groups and its lipophilic core.
The "Ortho-Nitro Effect"
Unlike para-nitrophenols, ortho-nitrophenols like this target compound form a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitro group oxygen.
Consequence: This "locks" the polar hydroxyl group, significantly reducing the molecule's ability to hydrogen bond with solvents.
Result: The compound behaves more like a non-polar molecule than expected, exhibiting higher solubility in chlorinated solvents (DCM, Chloroform) and lower melting points than its isomers.
The Trifluoromethoxy Impact
The –OCF
group is extremely lipophilic (Hansch value 1.04). It drastically decreases water solubility and increases affinity for organic layers.
Solubility Prediction Table
Estimates based on SAR analysis of 4-bromo-2-nitrophenol and 2-(trifluoromethoxy)phenol.
Solvent Class
Specific Solvents
Solubility Rating
Notes
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent
Primary choice for reactions and extraction.
Polar Aprotic
Acetone, THF, Ethyl Acetate
Excellent
Good for dissolving high concentrations.
Polar Aprotic
DMSO, DMF
Excellent
Use only if necessary; difficult to remove.
Alcohols
Methanol, Ethanol
Good (Warm)
Moderate solubility at RT; excellent when hot. Ideal for recrystallization.[1]
Hydrocarbons
Hexane, Heptane
Poor
Useful as an anti-solvent to force precipitation.
Aqueous
Water (pH < 7)
Insoluble
< 10 mg/L expected.
Aqueous Base
1M NaOH, NaCO
Soluble
Forms a water-soluble, deep orange/red phenolate salt.
Use this self-validating protocol to determine exact solubility limits for your specific batch.
Objective: Quantify solubility in a target solvent (e.g., Ethanol) at 25°C.
Preparation: Weigh 50 mg of the compound into a 4 mL HPLC vial.
Saturation: Add the solvent in 100 µL increments, vortexing for 30 seconds between additions.
Visual Check:
If dissolved immediately (< 200 µL), solubility is > 250 mg/mL .
If undissolved after 1 mL, proceed to Step 4.
Equilibration: Add solvent to reach 2 mL total. Cap and shake at 25°C for 24 hours.
Sampling: Centrifuge at 10,000 rpm for 5 minutes.
Analysis: Dilute 10 µL of the supernatant into 990 µL of Acetonitrile. Analyze via HPLC (UV detection at 254 nm and 300 nm).
Note: The nitro group provides strong UV absorbance.
Protocol B: Purification via Recrystallization
The "Ethanol/Water" method is recommended due to the compound's steep solubility curve in alcohols.
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating at 60°C (water bath) until fully dissolved.
Critical: Do not boil aggressively; the compound may sublime or degrade.
Filtration (Optional): If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.
Nucleation: Remove from heat. Add warm water (50°C) dropwise until a faint persistent turbidity (cloudiness) appears.
Clarification: Add 1-2 drops of ethanol to clear the solution.
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation). Once ambient, move to an ice bath (0-4°C) for 1 hour.
Collection: Filter the yellow needles via vacuum filtration. Wash with cold 20% Ethanol/Water.
Drying: Dry under high vacuum at 40°C for 4 hours.
Handling & Stability (The "Acidic Phenol" Trap)
Warning: This compound is significantly more acidic than phenol due to the electron-withdrawing nature of the -NO
and -OCF groups.
Avoid Basic Impurities: Do not store in solvents containing traces of amines or inorganic bases. Even weak bases can deprotonate the phenol, forming the phenolate anion.
Sign of Degradation: A color shift from pale yellow to deep orange/red indicates deprotonation (salt formation).
Chromatography: When purifying via silica gel chromatography, the compound may streak due to its acidity.
Solution: Add 0.5% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 0.5% AcOH) to keep the phenol protonated and sharpen the peak.
Visualization of Solubility Logic
Figure 1: Mechanistic drivers of solubility. The intramolecular hydrogen bond masks polarity, favoring organic solvents over water.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-2-nitrophenol (Analog). Retrieved from [Link]
Navigating the Landscape of Substituted Bromonitrophenols: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sourcing 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and a Path Forward This guide, therefore, piv...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sourcing 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and a Path Forward
This guide, therefore, pivots to provide a comprehensive technical overview of a closely related and commercially accessible analogue: 4-Bromo-2-nitro-6-(trifluoromethyl)phenol . We will delve into its sourcing, physicochemical properties, and the broader context of its utility in research and development. Furthermore, we will explore the synthetic strategies and applications of the wider class of substituted bromonitrophenols, equipping you with the foundational knowledge to navigate this important area of chemical synthesis and drug discovery.
Commercial Availability of 4-Bromo-2-nitro-6-(trifluoromethyl)phenol and Related Analogues
While the target compound with the trifluoromethoxy group is elusive, the trifluoromethyl analogue is available from specialized chemical suppliers. This section provides a summary of the commercial source for this key alternative and other related substituted bromonitrophenols that can serve as valuable starting materials in a research setting.
Table 1: Commercial Supplier for 4-Bromo-2-nitro-6-(trifluoromethyl)phenol
Compound Name
CAS Number
Supplier
4-Bromo-2-nitro-6-(trifluoromethyl)phenol
2089255-50-3
Biosynth
Table 2: Commercial Suppliers for Other Substituted Bromonitrophenols
The Scientific Rationale: Trifluoromethyl and Nitro Groups in Drug Design
The strategic incorporation of trifluoromethyl (-CF3) and nitro (-NO2) groups is a well-established practice in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.
The trifluoromethyl group is prized for its ability to significantly alter a molecule's physicochemical properties.[4][5] Its high electronegativity and metabolic stability can lead to:
Enhanced Lipophilicity: Improving the ability of a drug to cross cell membranes.
Increased Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the drug's half-life.[6]
Modulation of pKa: Altering the acidity or basicity of nearby functional groups to optimize drug-receptor interactions.
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets.[6][7]
The nitro group , while sometimes associated with toxicity, is a versatile functional group in drug discovery.[8] It is a strong electron-withdrawing group and can be a precursor to other functionalities. In pharmaceuticals, nitrophenols serve as key intermediates in the synthesis of a variety of drugs.[9][10] For instance, 4-nitrophenol is a precursor in the industrial synthesis of paracetamol.[9][11]
Synthesis of Substituted Bromonitrophenols: A General Workflow
The synthesis of compounds like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol typically involves a multi-step process starting from a more readily available substituted phenol. The following diagram illustrates a general synthetic pathway.
Caption: Generalized synthetic workflow for substituted bromonitrophenols.
Physicochemical Properties
Understanding the physicochemical properties of a starting material is crucial for reaction design and downstream applications.
Table 3: Physicochemical Properties of 4-Bromo-2-nitrophenol (as a representative analogue)
Substituted bromonitrophenols are often evaluated as potential enzyme inhibitors in drug discovery programs. The following is a generalized protocol for assessing the inhibitory activity of a compound like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol against a target enzyme.
Objective: To determine the IC50 value of a test compound against a specific enzyme. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13]
Materials:
Test Compound (e.g., 4-Bromo-2-nitro-6-(trifluoromethyl)phenol) dissolved in DMSO
Target Enzyme in appropriate buffer
Substrate for the enzyme
Assay Buffer
Stop Solution (if required)
96-well microplate
Microplate reader
Procedure:
Prepare a serial dilution of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
Add the enzyme to the wells of the 96-well plate containing the assay buffer.
Add the serially diluted test compound to the wells. Include control wells with DMSO only (no inhibitor) and wells with a known inhibitor (positive control).
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
Initiate the reaction by adding the substrate to all wells.
Monitor the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.
Terminate the reaction (if necessary) by adding a stop solution.
Analyze the data by plotting the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Self-Validating System and Causality:
Controls: The inclusion of no-inhibitor and positive controls is essential to validate the assay's performance and ensure that any observed inhibition is due to the test compound.
Dose-Response: A clear dose-dependent inhibition provides confidence that the observed effect is specific.[13]
Solvent Effects: Keeping the DMSO concentration low and constant minimizes its potential interference with the enzyme's activity.
Potential Application in a Signaling Pathway
Substituted phenols are investigated for a wide range of therapeutic areas, including oncology. The following diagram illustrates a simplified signaling pathway where a hypothetical inhibitor could act. For instance, many small molecule inhibitors target kinases within pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
Conclusion
While the direct commercial availability of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is currently limited, a rich landscape of structurally related and synthetically accessible analogues exists. By understanding the key roles of the trifluoromethyl and nitro functional groups in modulating biological activity, and by employing robust synthetic and screening methodologies, researchers can effectively leverage compounds like 4-Bromo-2-nitro-6-(trifluoromethyl)phenol and other substituted bromonitrophenols in their drug discovery and development endeavors. This guide provides a foundational framework for navigating this promising chemical space.
References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]
Design and biological activity of trifluoromethyl containing drugs - Wechem. Available from: [Link]
The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. Available from: [Link]
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]
reaction conditions for derivatizing 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
An Application Note for the Derivatization of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol Document ID: AN-BNTP-021726 Version: 1.0 Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detail...
This document provides a detailed technical guide for the chemical derivatization of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a highly functionalized aromatic building block relevant to pharmaceutical and agrochemical research. We present an in-depth analysis of the substrate's reactivity, influenced by its unique substitution pattern, and offer validated, step-by-step protocols for three primary classes of derivatization: O-alkylation (ether synthesis), O-acylation (ester synthesis), and palladium-catalyzed C-C bond formation (Suzuki-Miyaura cross-coupling). The causality behind the selection of reagents, reaction conditions, and analytical checkpoints is explained to ensure reproducibility and high-yield synthesis of novel derivatives for downstream applications.
Molecular Profile and Reactivity Analysis
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a compound whose reactivity is governed by the interplay of its four distinct functional groups on the phenyl ring. Understanding the electronic and steric nature of these substituents is critical for designing successful derivatization strategies.
Phenolic Hydroxyl (-OH): This group is the primary site for derivatization via alkylation or acylation. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) group ortho to it and the trifluoromethoxy (-OCF₃) group also ortho, significantly increases the acidity of the phenolic proton (lowers the pKa). This facilitates its deprotonation to form a phenoxide anion, a potent nucleophile, under relatively mild basic conditions.
Bromo Group (-Br): Located para to the hydroxyl group, the bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[1][2] This enables the formation of new carbon-carbon or carbon-heteroatom bonds at this position, allowing for extensive modification of the molecular scaffold.
Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive and resonance effects, the ortho-nitro group enhances the acidity of the phenol.[3] It also deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for derivatization at other positions on the ring. Its steric bulk can moderately hinder reactions at the adjacent hydroxyl group.
Trifluoromethoxy Group (-OCF₃): This group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4][5] It contributes to the increased acidity of the phenol and the overall stability of the molecule. Unlike the trifluoromethyl group, it also possesses oxygen lone pairs that can participate in resonance, though this effect is diminished by the fluorine atoms.[4]
This unique electronic profile makes the starting phenol an ideal substrate for a diverse range of chemical modifications, providing access to a wide library of novel compounds.
Critical Safety and Handling Precautions
Substituted nitrophenols are classified as toxic and require careful handling to minimize exposure.[6][7][8] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (nitrile is a suitable choice for incidental contact).
Exposure Controls: Avoid inhalation of dust or vapors and prevent skin and eye contact.[8][9] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice.[6]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[8]
General Experimental Workflow
The derivatization of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol follows a logical progression from starting material to a purified, characterized final product. The specific protocols will vary, but the overall workflow remains consistent.
Caption: General workflow for derivatization.
Derivatization Protocols
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the phenolic hydroxyl group, a robust and widely used transformation.[10] The increased acidity of the starting phenol allows for the use of moderate bases.
Principle: The reaction proceeds via an S_N2 mechanism where the in-situ generated phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[10] The choice of a polar aprotic solvent like DMF or acetonitrile stabilizes the phenoxide and facilitates the S_N2 reaction.
Detailed Step-by-Step Methodology:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (1.0 eq).
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M. Stir until fully dissolved.
Add potassium carbonate (K₂CO₃, 1.5 eq), a mild base sufficient for deprotonating the acidic phenol.
Stir the suspension at room temperature for 30 minutes. The formation of the potassium phenoxide may be indicated by a color change.
Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise via syringe.
Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Cool the reaction to room temperature and pour it into ice-cold water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.
Parameter
Condition
Rationale
Base
K₂CO₃
Sufficiently basic to deprotonate the highly acidic phenol without causing unwanted side reactions.
Solvent
DMF (anhydrous)
Polar aprotic solvent that solubilizes the phenoxide salt and promotes the S_N2 reaction.
Temperature
60 °C
Provides sufficient energy to overcome the activation barrier without promoting decomposition.
Stoichiometry
1.2 eq Alkyl Halide
A slight excess ensures complete consumption of the limiting starting material.
Protocol 2: O-Acylation for Ester Synthesis
This protocol details the formation of an ester derivative, which can serve as a prodrug or alter the lipophilicity of the parent molecule.[11]
Principle: An acyl chloride or anhydride reacts with the phenol in the presence of a non-nucleophilic base. The base neutralizes the HCl or carboxylic acid byproduct generated during the reaction, driving it to completion.
Detailed Step-by-Step Methodology:
In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (Et₃N, 1.5 eq) or pyridine and cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (e.g., acetyl chloride, 1.2 eq) or anhydride dropwise.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with 1 M HCl, then brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting crude ester by flash column chromatography or recrystallization.
Parameter
Condition
Rationale
Acylating Agent
Acyl Chloride
Highly reactive, ensuring efficient conversion under mild conditions.
Base
Triethylamine
Acts as an acid scavenger to neutralize the HCl byproduct, preventing side reactions.
Solvent
Dichloromethane
An inert solvent that dissolves reactants and is easily removed post-reaction.
Temperature
0 °C to RT
Initial cooling controls the exothermic reaction; RT provides sufficient energy for completion.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol leverages the C-Br bond to form a new C-C bond, demonstrating a powerful method for scaffold elaboration.[2][12]
Principle: A palladium(0) catalyst facilitates the coupling between the aryl bromide and an organoboron reagent (boronic acid or ester). The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]
To a Schlenk flask, add 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
After completion (typically 6-12 hours), cool the reaction to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄ (5 mol%)
A common and effective Pd(0) catalyst for Suzuki couplings.
Base
K₂CO₃
Activates the boronic acid for the transmetalation step.
Solvent
Dioxane/Water (4:1)
A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature
90-100 °C
Required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Conclusion
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a versatile substrate for chemical derivatization. Its highly acidic hydroxyl group allows for straightforward O-alkylation and O-acylation under mild conditions. Furthermore, the presence of a bromine atom provides a reactive handle for sophisticated modifications of the aromatic core via palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note serve as a robust starting point for researchers aiming to synthesize novel derivatives for evaluation in drug discovery and materials science.
References
Full article: Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins. (2014). Taylor & Francis Online. [Link]
Safety Data Sheet: 2-Nitrophenol. Carl ROTH. [Link]
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
2-NITROPHENOL EXTRA PURE. (2025). Loba Chemie. [Link]
Suder, A., et al. (2022). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]
Klapars, A., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
Révész, Á., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. [Link]
Vorbrüggen, H. (2008). Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synlett. [Link]
Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]
Process for the preparation of nitrophenyl alkyl ethers. (1995).
Advances in the Development of Trifluoromethoxylation Reagents. (2021). Oakwood Chemical. [Link]
Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Srini Chem. [Link]
Ball, L. T., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
analytical methods for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol characterization
An Application Guide to the Comprehensive Characterization of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol Abstract This document provides a detailed framework of analytical methodologies for the comprehensive structural e...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Comprehensive Characterization of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
Abstract
This document provides a detailed framework of analytical methodologies for the comprehensive structural elucidation and purity assessment of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. As a substituted aromatic compound with significant potential in medicinal chemistry and materials science, verifying its identity, purity, and impurity profile is critical for research, development, and quality control applications. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of specific techniques and parameters. We will cover a multi-modal approach encompassing chromatographic, spectroscopic, and spectrometric techniques to build a complete analytical profile of the target molecule.
Introduction: The Analytical Imperative
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a complex organic molecule featuring several key functional groups: a phenolic hydroxyl, a nitro group, a bromine atom, and a trifluoromethoxy group. This unique combination necessitates a robust, multi-faceted analytical approach to unambiguously confirm its structure and quantify its purity. Synthesis of such molecules can often yield a mixture of isomers, unreacted starting materials, and by-products. Therefore, a simple melting point or a single analytical technique is insufficient for complete characterization.
This guide presents an integrated analytical workflow, demonstrating how data from orthogonal techniques can be synergistically combined to provide a high-confidence characterization.
Caption: Integrated workflow for the characterization of the target compound.
Chromatographic Analysis for Purity and Separation
Chromatographic methods are fundamental for assessing the purity of a compound by separating it from any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of moderately polar to nonpolar organic compounds like the title phenol.[1] The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase.[1]
Causality Behind the Protocol:
Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention, which is ideal for aromatic compounds.
Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a wide range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
Acidic Modifier: The addition of a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. It protonates the phenolic hydroxyl group, suppressing its ionization and resulting in sharper, more symmetrical peaks and reproducible retention times.[2]
Detection: A photodiode array (PDA) detector is used to monitor the elution, allowing for the selection of the optimal detection wavelength (λmax) and providing spectral information to assess peak purity.
Protocol: RP-HPLC for Purity Analysis
Instrumentation: HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
Sample Preparation: Accurately weigh ~1 mg of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter.[1]
Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
40% B to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Detection
PDA Detector, 220-400 nm. Monitor at λmax.
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. While phenols can sometimes exhibit poor peak shape in GC due to their polar nature, modern deactivated columns often allow for their analysis without derivatization.[3][4] However, derivatization can improve sensitivity and peak shape if needed.[5]
Causality Behind the Protocol:
Injection: A split injection is used to avoid overloading the column with the main component.
Column: A low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good general-purpose choice for separating a wide range of organic molecules.
Temperature Program: A temperature ramp is essential to first elute volatile impurities at lower temperatures and then the main, higher-boiling analyte at elevated temperatures.
Detector: Mass spectrometry provides both high sensitivity and structural information, allowing for the tentative identification of impurities based on their mass spectra.
Protocol: GC-MS for Impurity Profiling
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.
GC-MS Conditions:
Parameter
Recommended Setting
Column
HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas
Helium, constant flow at 1.0 mL/min
Inlet Temperature
280 °C
Injection Volume
1 µL (with a 50:1 split ratio)
Oven Program
Start at 80 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line
290 °C
Ion Source Temp
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-500
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides direct information about the molecule's structure, from its carbon-hydrogen framework to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
Causality Behind the Protocol:
¹H NMR: Will reveal the number of distinct protons, their connectivity (through spin-spin coupling), and their chemical environment. We expect to see two aromatic protons. The phenolic OH proton may be broad or exchangeable depending on the solvent and concentration.
¹³C NMR: Shows all unique carbon atoms in the molecule. The trifluoromethoxy carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This is a crucial experiment due to the -OCF₃ group. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe of the local electronic environment.[6] A single peak is expected for the three equivalent fluorine atoms.
Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it helps to resolve the hydroxyl proton peak.
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
Expected Spectral Data (in CDCl₃):
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity / Coupling
Assignment
¹H
~10.0 - 11.0
Broad singlet
Phenolic -OH
~7.8 - 8.2
Doublet, J ≈ 2-3 Hz
Aromatic C-H
~7.5 - 7.8
Doublet, J ≈ 2-3 Hz
Aromatic C-H
¹³C
~150 - 155
Singlet
C-OH
~140 - 145
Quartet, J(C-F) ≈ 2-4 Hz
C-OCF₃
~135 - 140
Singlet
C-NO₂
~120.5
Quartet, J(C-F) ≈ 255-260 Hz
-OCF ₃
~115 - 130
Multiple singlets
Aromatic C-H & C-Br
¹⁹F
-58 to -62
Singlet
-OCF₃
Note: Chemical shifts are predictive and should be confirmed by experimental data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Causality Behind the Analysis:
-OH Group: A broad absorption band is expected due to the hydrogen-bonded phenolic hydroxyl group.[7]
-NO₂ Group: Two strong, characteristic stretching vibrations (asymmetric and symmetric) are definitive for the nitro group.[8][9]
-OCF₃ Group: Strong absorptions corresponding to C-F and C-O-C stretching are expected. The C-F stretches are typically very intense.[10]
Aromatic Ring: C=C stretching bands in the aromatic region and C-H bending bands in the fingerprint region will be present.
Protocol: FT-IR Analysis
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3200 - 3500 (broad)
O-H stretch
Phenol
1520 - 1560 (strong)
N-O asymmetric stretch
Aromatic Nitro
1340 - 1370 (strong)
N-O symmetric stretch
Aromatic Nitro
1450 - 1600
C=C stretch
Aromatic Ring
1150 - 1250 (very strong)
C-F stretch
Trifluoromethoxy
1000 - 1100 (strong)
C-O stretch
Aryl ether
550 - 650
C-Br stretch
Bromo-aromatic
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the compound and can provide valuable structural information through fragmentation analysis.
Causality Behind the Analysis:
Isotopic Pattern: The most critical feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment.[12]
High-Resolution MS (HRMS): Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) can provide a highly accurate mass measurement of the molecular ion. This allows for the confirmation of the elemental formula.
Fragmentation: Under EI conditions (in GC-MS), predictable fragmentation can occur, such as the loss of the nitro group (-NO₂, 46 Da) or the trifluoromethoxy group (-OCF₃, 85 Da).
Caption: The characteristic bromine isotope pattern in mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (LC-MS)
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 acetonitrile/water mixture.
Analysis Conditions:
Ionization Mode: ESI, negative ion mode (to deprotonate the phenol).
Expected Ion: [M-H]⁻
Calculated Exact Mass for [C₇H₂BrF₃NO₃]⁻: 299.9203
Data Analysis: Compare the measured accurate mass to the theoretical mass. A mass accuracy of < 5 ppm provides high confidence in the elemental composition. Observe the isotopic pattern for the [M-H]⁻ and [M-H+2]⁻ ions.
Conclusion: A Unified Approach
No single analytical technique can provide a complete picture of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. A comprehensive characterization relies on the logical integration of orthogonal data sets. HPLC provides the quantitative purity, while LC-MS and GC-MS identify and help quantify impurities. FT-IR confirms the presence of all key functional groups. Finally, multidimensional NMR spectroscopy pieces together the molecular puzzle, confirming the precise arrangement of atoms and the isomeric structure. This rigorous, multi-technique workflow ensures the unambiguous identification and quality assessment of the target compound, which is essential for its application in any scientific or industrial context.
References
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
Jemil, R., et al. (2012). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Retrieved from [Link]
Uddin, M. J., & Hodgson, A. W. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Taylor & Francis Online. Retrieved from [Link]
Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
Ates, S., et al. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
Holdsworth, D. K. (1973). Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol. Retrieved from [Link]
Beilstein Journals. (n.d.). Phenylseleno trifluoromethoxylation of alkenes. Retrieved from [Link]
ResearchGate. (2025). Separation of some halogenated phenols by GC-MS. Retrieved from [Link]
OpenStax. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
ResearchGate. (2025). Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol. Retrieved from [Link]
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol [1]
Executive Summary & Strategic Analysis
The substrate 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (1) represents a unique challenge in transition-metal catalysis.[1] It combines a highly acidic phenolic proton with strong electron-withdrawing groups (EWGs) at the ortho positions.
Chemo-Structural Challenges:
Acidity & Catalyst Poisoning: The ortho-nitro and ortho-trifluoromethoxy groups significantly increase the acidity of the phenol (predicted pKa
4.5–5.5). In the presence of basic Suzuki conditions, the substrate exists almost exclusively as the phenoxide anion. This anion can act as a competitive ligand, binding to the Palladium (Pd) center and arresting the catalytic cycle (formation of "Pd-black").
Electronic Activation: The C4-Bromine bond is highly activated for oxidative addition due to the electron-withdrawing nature of the ring.[1] However, this electron deficiency destabilizes the Pd(II) intermediate, making it prone to hydrodehalogenation (replacement of Br with H) if transmetallation is slow.
Steric Bulk: The 2,6-substitution pattern creates a "picket fence" around the phenolic oxygen, but leaves the C4-Br relatively accessible.
Strategic Solution:
This protocol prioritizes a Ligand-Accelerated Direct Coupling strategy. We utilize electron-rich, bulky biaryl phosphine ligands (Buchwald-type) to facilitate the reaction on the free phenol (or its in-situ phenoxide) without requiring protection/deprotection steps.[1]
Reaction Design & Logic
The Catalyst System: Pd(OAc)₂ / SPhos
Why SPhos? 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is chosen for its ability to create a highly active, monoligated Pd(0) species.[1] Its electron-rich nature accelerates oxidative addition into the electron-poor Ar-Br bond.[1] Crucially, its bulk prevents the formation of stable bis-ligated complexes with the phenoxide anion, keeping the catalyst active.
Base Selection: Potassium Phosphate Tribasic (
) is preferred over carbonates. It buffers the aqueous phase effectively and facilitates transmetallation without generating gaseous , which can strip volatile solvents or cause foaming.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the optimal synthetic pathway. Route A is the primary focus of this guide.
Detailed Experimental Protocol (Route A: Direct Coupling)
Rationale: Generating the active Pd(0)-L species before introducing the oxidative substrate prevents immediate catalyst deactivation by the nitro-phenoxide.[1]
In a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).
Add 1.0 mL of dry Toluene .
Stir at room temperature (RT) under Argon for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating complex formation.
2. Reaction Assembly:
To the catalyst vial, add the Substrate (1) (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
Add the remaining Toluene (3.0 mL) and Water (0.4 mL).
Note: The biphasic mixture (10:1 ratio) is essential. The water dissolves the inorganic base, while the toluene solubilizes the organics.
3. Degassing:
Seal the vial with a septum cap.
Insert a long needle connected to an Argon line into the liquid and a short vent needle.
Sparge vigorously for 5–10 minutes. Oxygen is the enemy of SPhos-based couplings.[1]
4. Reaction:
Place the vial in a pre-heated block at 80°C .
Stir vigorously (1000 RPM). High agitation is required to maximize the interfacial surface area between the aqueous and organic phases.
Monitor by LC-MS or TLC after 2 hours.
TLC Eluent:[1] 20% EtOAc in Hexanes (Substrate is usually less polar than product due to H-bonding; Product often fluoresces blue/purple).[1]
5. Work-up:
Cool to RT.
Acidification (Important): Carefully add 1M HCl until pH
2. This reprotonates the phenoxide, driving the product into the organic layer.
Extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with Brine, dry over
, and concentrate.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Increase Catalyst loading to 5 mol%. Switch to XPhos Pd G3 precatalyst (ensures 1:1 Pd:L active species).
Hydrodehalogenation
Protodeboronation
The boronic acid is decomposing before coupling. Switch to Potassium Trifluoroborate () salt or MIDA boronate.[1] Lower temp to 60°C.
Homocoupling (Ar-Ar)
Oxygen Leak
Rigorous degassing is failed.[1] Use freeze-pump-thaw cycling.[1]
Black Precipitate
Pd Aggregation
Ligand concentration is too low. Ensure exact 2:1 SPhos:Pd ratio or add 10% extra ligand.
Mechanistic Insight (The "Why")
The success of this protocol hinges on the Transmetallation step.
Figure 2: Catalytic cycle highlighting the interference pathway. The bulky SPhos ligand sterically prevents the substrate phenoxide from binding tightly to the Palladium, allowing the smaller Hydroxide (
) to facilitate the cycle.
Safety & Handling
Nitro Compounds: While 4-bromo-2-nitro-6-(trifluoromethoxy)phenol is not classified as a high explosive, nitro-aromatics can be energetic.[1] Avoid heating the dry solid. Do not heat the reaction mixture above 100°C.
Organoborons: Boronic acids are generally low toxicity but can be respiratory irritants.
Waste: Aqueous waste will contain Palladium residues and should be treated as heavy metal waste.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link[1]
Miyaura, N. (2002). Suzuki-Miyaura Cross-Coupling Reaction. Topics in Current Chemistry, 219. Springer, Berlin, Heidelberg. Link
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link[1]
Application Notes and Protocols for Assay Development with 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
Introduction: Unveiling the Potential of a Novel Phenolic Compound 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a unique aromatic compound characterized by a phenolic hydroxyl group, a nitro moiety, a bromine atom, and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Novel Phenolic Compound
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a unique aromatic compound characterized by a phenolic hydroxyl group, a nitro moiety, a bromine atom, and a trifluoromethoxy group. This distinct combination of functional groups suggests its potential utility in a variety of biochemical and cell-based assays. The electron-withdrawing nature of the nitro and trifluoromethoxy groups likely influences the acidity of the phenolic proton and the compound's overall electronic properties. The presence of the nitro group also introduces a chromophore, which can be advantageous for colorimetric assays.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in assay development. The protocols provided are based on established methodologies for similar phenolic compounds and are intended to serve as a starting point for your investigations.
Physicochemical Properties and Handling
Before initiating any assay development, it is crucial to understand the fundamental properties of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol.
Storage and Handling: Store the compound at room temperature, protected from light and moisture.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may cause skin and eye irritation.
Application 1: Enzyme Inhibition Assays
Phenolic compounds are well-documented inhibitors of various enzymes, making this a primary area of investigation for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol.[4][5] A general workflow for assessing enzyme inhibition is presented below, followed by a specific protocol for α-glucosidase, an enzyme relevant to metabolic diseases.[6][7]
General Workflow for Enzyme Inhibition Screening
The following diagram illustrates a typical workflow for screening and characterizing a compound's enzyme inhibitory activity.
Caption: General workflow for enzyme inhibition studies.
Detailed Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from methods used for other phenolic compounds.[6][7] The assay is colorimetric, based on the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected at 405 nm.
Materials:
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
α-Glucosidase from Saccharomyces cerevisiae
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Acarbose (positive control)
Sodium phosphate buffer (100 mM, pH 6.8)
Dimethyl sulfoxide (DMSO)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a 10 mM stock solution of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in DMSO.
Prepare serial dilutions of the test compound in DMSO.
Prepare a 1 mg/mL stock solution of acarbose in buffer.
Prepare a 1 U/mL solution of α-glucosidase in phosphate buffer.
Prepare a 5 mM solution of pNPG in phosphate buffer.
Assay Setup (in a 96-well plate):
Add 50 µL of phosphate buffer to all wells.
Add 10 µL of the test compound dilutions (or DMSO for control, and acarbose for positive control) to the respective wells.
Add 20 µL of the α-glucosidase solution to all wells except the blank.
Incubate the plate at 37°C for 15 minutes.
Initiation of Reaction and Measurement:
Add 20 µL of the pNPG solution to all wells to start the reaction.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition using the following formula:
Abs_control is the absorbance of the enzyme reaction without the inhibitor.
Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Application 2: Antioxidant Capacity Assays
The phenolic hydroxyl group in 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol suggests potential antioxidant activity. Two standard assays to evaluate this are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4]
Protocol: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
DPPH
Methanol
Ascorbic acid (positive control)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a 0.1 mM solution of DPPH in methanol.
Prepare a 1 mM stock solution of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in methanol. Create serial dilutions from this stock.
Prepare a 1 mM stock solution of ascorbic acid in methanol as a positive control.
Assay Setup:
Add 100 µL of the DPPH solution to each well of a 96-well plate.
Add 100 µL of the test compound dilutions (or methanol for the control, and ascorbic acid for the positive control) to the respective wells.
Mix and incubate the plate in the dark at room temperature for 30 minutes.
Measurement:
Measure the absorbance at 517 nm.
Data Analysis:
Calculate the percentage of radical scavenging activity:
Plot the percentage of scavenging against the concentration of the test compound to determine the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals).
Application 3: Spectrophotometric pH Indicator
Nitrophenols are known to exhibit different colors in their protonated and deprotonated forms, making them useful as pH indicators.[8] The phenolic hydroxyl group of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is expected to have a pKa in a range that could be useful for biological buffers.
Workflow for Characterizing as a pH Indicator
Caption: Workflow for pKa determination.
Protocol: Determination of pKa
Materials:
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol).
For each pH value, prepare a solution by adding a small, constant amount of the stock solution to the buffer. The final concentration should be in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer.
Record the UV-Vis spectrum (e.g., from 250 nm to 600 nm) for each pH solution.
Identify the wavelength of maximum absorbance for the deprotonated (basic) form.
Plot the absorbance at this wavelength against the pH of the buffer.
The pKa is the pH at which the absorbance is half of the maximum absorbance, which corresponds to the inflection point of the sigmoidal curve.
Conclusion and Future Directions
The unique chemical structure of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol makes it a promising candidate for various applications in assay development. The protocols outlined in this guide provide a solid foundation for initiating investigations into its potential as an enzyme inhibitor, an antioxidant, and a pH indicator. Further studies could explore its use as a molecular probe in fluorescence-based assays, its potential as an intermediate in the synthesis of more complex molecules,[9] or its utility in high-throughput screening campaigns. As with any novel compound, thorough validation and characterization are essential for robust and reproducible assay development.
References
Eruygur, N., et al. (2022). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. South African Journal of Botany, 151, 47-54.
PubChem. (n.d.). 4-bromo-2-nitro-6-(trifluoromethyl)phenol. Retrieved from [Link]
ResearchGate. (2019). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing catalytically active gold nanoparticles. Retrieved from [Link]
Demir, Y., et al. (2025). Evaluation of Antioxidant and Enzyme Inhibition Properties of Siran Propolis: Correlations With Phenolic Content Determined by LC–MS/MS. Journal of the Science of Food and Agriculture.
SciSpace. (2022). Colorimetric determination of p-nitrophenol by using ELISA microwells modified with an adhesive polydopamine nanofilm containing. Retrieved from [Link]
Cliffe, S., et al. (1994). Enzyme assays for the phenolic content of natural juices. Journal of Agricultural and Food Chemistry, 42(8), 1824–1828.
LCGC International. (2025).
Angene. (2026). Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. Retrieved from [Link]
de Camargo, A. C., et al. (2016). Enzyme-assisted extraction of phenolics from winemaking by-products: Antioxidant potential and inhibition of alpha-glucosidase a. Food Chemistry, 214, 156-164.
Skalicka-Woźniak, K., et al. (2023). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Molecules, 28(16), 5995.
ACS Omega. (2024).
PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
Application Notes and Protocols: A Comprehensive Guide to the Nitration of Trifluoromethoxyphenols
For Researchers, Scientists, and Drug Development Professionals Scientific Introduction: The Significance of Nitrated Trifluoromethoxyphenols Trifluoromethoxyphenols are valuable synthons in medicinal chemistry and mater...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Scientific Introduction: The Significance of Nitrated Trifluoromethoxyphenols
Trifluoromethoxyphenols are valuable synthons in medicinal chemistry and materials science. The introduction of a nitro (-NO₂) group onto the aromatic ring via electrophilic aromatic substitution significantly enhances their utility as precursors for a wide array of pharmaceuticals and other functional molecules. The strong electron-withdrawing nature of both the trifluoromethoxy (-OCF₃) and nitro groups can profoundly influence the molecule's electronic properties, reactivity, and biological activity.
The -OCF₃ group, while strongly deactivating due to the electronegativity of the fluorine atoms, is an ortho, para-director because of the lone pair electrons on the oxygen atom.[1] This dual nature presents a unique challenge and opportunity in directing the regioselectivity of the nitration reaction to yield the desired isomer, a critical consideration in drug development where specific isomers often exhibit vastly different pharmacological profiles.
The nitration of trifluoromethoxyphenols proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1]
Step 1: Generation of the Nitronium Ion (NO₂⁺)
Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex
The electron-rich aromatic ring of the trifluoromethoxyphenol acts as a nucleophile and attacks the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
Step 3: Deprotonation and Restoration of Aromaticity
A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group. This final step restores the aromaticity of the ring, yielding the nitrated trifluoromethoxyphenol product.[1]
Experimental Workflow and Protocol
The following protocol provides a detailed, step-by-step methodology for the nitration of a generic trifluoromethoxyphenol.
Materials and Reagents
Trifluoromethoxyphenol derivative
Concentrated Nitric Acid (70%, ACS grade)
Concentrated Sulfuric Acid (98%, ACS grade)
Dichloromethane (DCM, HPLC grade)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Crushed Ice
Deionized Water
Equipment
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-salt bath
Separatory funnel
Büchner funnel and vacuum flask
Rotary evaporator
Thin-layer chromatography (TLC) plates and chamber
Detailed Experimental Protocol
3.3.1. Preparation of the Nitrating Mixture (Nitronium Ion Generation)
In a clean, dry flask, carefully add the desired volume of concentrated sulfuric acid.
Cool the flask in an ice-salt bath to between 0 and 5°C.
Slowly, and with continuous stirring, add the stoichiometric equivalent of concentrated nitric acid dropwise to the cold sulfuric acid using a dropping funnel. Crucially, maintain the temperature below 10°C throughout the addition to prevent the formation of unwanted byproducts and ensure safety. [3]
3.3.2. Nitration Reaction
In a separate three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the trifluoromethoxyphenol in a suitable solvent like dichloromethane or use it neat.
Cool this flask to the desired reaction temperature (typically 0°C) using an ice bath.
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the trifluoromethoxyphenol. The rate of addition should be controlled to maintain the reaction temperature.
3.3.3. Reaction Monitoring
After the addition is complete, allow the reaction to stir at the low temperature.
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This allows for the determination of the point at which the starting material has been consumed and the desired product is at its maximum concentration.
3.3.4. Reaction Quenching and Work-up
Once the reaction is complete, quench the reaction by carefully and slowly pouring the mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[4] This should be done in a fume hood, as the dilution of strong acids is highly exothermic.
If a solid product precipitates, it can be collected by vacuum filtration.
If the product is an oil or remains dissolved, transfer the quenched mixture to a separatory funnel.
Extract the aqueous layer with dichloromethane (or another suitable organic solvent) three times to ensure complete recovery of the product.[1]
Combine the organic extracts.
3.3.5. Purification
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, brine.[4]
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
If necessary, purify the crude product further by column chromatography on silica gel or recrystallization to separate the ortho and para isomers.[1]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the nitration of trifluoromethoxyphenols.
Data Presentation: Key Experimental Parameters
The regioselectivity and yield of the nitration are highly dependent on the reaction conditions. The following table summarizes typical outcomes, though specific results will vary with the substrate.
Parameter
Condition
Typical Outcome
Rationale
Temperature
Low (e.g., 0-5°C)
Favors para-isomer formation
Steric hindrance at the ortho positions is more pronounced at lower temperatures, making the para position more accessible.[1]
High
Increased formation of ortho-isomer and potential for di-nitration
Higher kinetic energy can overcome the steric barrier for ortho attack. Increased risk of over-nitration.[3]
Nitrating Agent
Conc. HNO₃/H₂SO₄
Standard, effective nitration
Generates the highly reactive nitronium ion necessary for the substitution on the deactivated ring.
Dilute HNO₃
Generally insufficient for deactivated rings
Phenols themselves can be nitrated with dilute nitric acid, but the deactivating -OCF₃ group requires stronger conditions.[5]
Solvent
Dichloromethane
Inert, good solubility
Provides a medium for the reaction without participating in it.
Solvent-free
Possible, but can be difficult to control temperature
Increases reaction concentration but makes heat dissipation more challenging.
Safety and Handling: A Critical Overview
Extreme caution must be exercised throughout this procedure.
Corrosive Reagents : Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[1][6] They can cause severe burns upon contact with skin and eyes.[7][8] Always handle these acids in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][9]
Exothermic Reaction : The nitration reaction is highly exothermic.[1] Inadequate temperature control can lead to a runaway reaction, resulting in vigorous boiling, pressure buildup, and the potential for an explosion. The formation of dinitrated byproducts is also more likely at elevated temperatures.[1] Always add reagents slowly and ensure efficient cooling.
Handling and Storage : Store nitric and sulfuric acids separately from combustible materials and bases in a cool, dry, and well-ventilated area.[7][9]
Spill Response : In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[8] Ensure proper ventilation and wear appropriate PPE during cleanup.
Characterization of Products
The resulting nitro-trifluoromethoxyphenol isomers can be characterized using a variety of analytical techniques:
Chromatography : Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and quantifying the isomers.[10][11]
Spectroscopy :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy can definitively determine the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the products.
Infrared (IR) Spectroscopy : Can confirm the presence of the nitro group (typically strong absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the hydroxyl group.
Spectrophotometry : UV-Vis spectrophotometry can also be used for the quantitative analysis of nitrophenols.[12]
Troubleshooting Common Issues
Issue
Probable Cause
Suggested Solution
Low Yield
Incomplete reaction; decomposition of product.
Monitor the reaction closely with TLC/GC to ensure completion. Avoid prolonged reaction times and excessively high temperatures.[3]
Formation of Dark Tars
Oxidation of the phenol or product.
Maintain strict temperature control. Ensure the purity of the starting materials.[3]
Poor Regioselectivity
Suboptimal reaction temperature.
For higher para-selectivity, maintain a consistently low temperature throughout the reaction.[1]
Difficulty Separating Isomers
Similar polarities of ortho and para isomers.
Optimize the solvent system for column chromatography. Consider fractional recrystallization if the product is a solid.[4]
Conclusion
The nitration of trifluoromethoxyphenols is a powerful synthetic transformation that requires careful control over experimental conditions to achieve high yields and the desired regioselectivity. By understanding the underlying mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely synthesize these valuable compounds for application in drug discovery and materials science.
References
Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives - Benchchem. (n.d.).
What is the mechanism of nitrosation of phenol? - Quora. (2019, June 19).
Regioselective Nitration of Phenols by NaNO3 in Microemulsion - Taylor & Francis. (n.d.).
Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols - Chemistry Research Journal. (n.d.).
Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis - Benchchem. (n.d.).
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. (2009, January 14).
Safety Data Sheet - Fisher Scientific. (2015, March 23).
Electrophilic Substitution Reactions of Phenols - BYJU'S. (n.d.).
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF - ResearchGate. (n.d.).
Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - PubMed. (2024, June 22).
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022, November 29).
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization - ResearchGate. (2025, August 9).
Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023, September 14).
Understanding the Risk and Safety Measures for Handling Nitric Acid - Lab Pro. (2023, March 7).
Method for the nitration of phenolic compounds - Google Patents. (n.d.).
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.).
Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents. (n.d.).
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2025, November 29).
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens - ResearchGate. (n.d.).
analytical methods. (n.d.).
Technical Support Center: Regioselective Nitration of Trifluoromethoxybenzene - Benchchem. (n.d.).
Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents. (n.d.).
Chemistry 210 Experiment 10. (2012, November 14).
Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. (n.d.).
Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. (n.d.).
Technical Support Center: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
The following technical guide addresses the synthesis and troubleshooting of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol . This document is designed for researchers requiring high-fidelity control over regioselectivity an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and troubleshooting of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol . This document is designed for researchers requiring high-fidelity control over regioselectivity and functional group stability.
Case ID: SYN-OCF3-NITRO-BR
Status: Active
Primary Precursor: 2-(Trifluoromethoxy)phenol (CAS 32858-93-8)
Target CAS: 170449-49-9 (Generic/Related) / 2089255-50-3
Core Synthesis Directive
To synthesize 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol , you must navigate the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the trifluoromethoxy group (deactivating, ortho/para).[1]
The Validated Pathway:
Step 1 (Bromination): Selective para-bromination of 2-(trifluoromethoxy)phenol.
Step 2 (Nitration): Ortho-nitration of the resulting 4-bromo-2-(trifluoromethoxy)phenol.
Why this order?
Attempting nitration first risks forming 4-nitro-2-(trifluoromethoxy)phenol as the major product, which permanently blocks the position required for the bromine atom. You must secure the para-position with bromine first.
Reaction Pathway Visualization
Figure 1: Optimized linear synthesis pathway avoiding regioselectivity dead-ends.
Troubleshooting Guide: Side Reactions & Critical Failure Points
This section addresses specific "Why is this happening?" scenarios encountered during the workflow.
Phase 1: Bromination Issues
Protocol Reference: NBS (1.05 eq), MeCN or DMF, 0°C to RT.
Symptom
Diagnosis
Root Cause
Corrective Action
Formation of 6-bromo isomer
Regioselectivity Failure
The -OCF3 group is bulky but directs ortho/para. While -OH directs para strongly, steric freedom at C6 can allow minor ortho attack.
Switch Solvent: Use Methanol with catalytic p-TsOH. This solvates the phenol, enhancing steric bulk around the ortho positions and driving para selectivity >95% [1].
Formation of 4,6-dibromo species
Over-bromination
High concentration of brominating agent or high temperatures.
Stoichiometry Control: Add NBS dropwise as a solution. Do not exceed 1.05 equivalents. Maintain T < 5°C.
Low Conversion
Deactivated Ring
The -OCF3 group withdraws electron density (inductive effect), making the ring less nucleophilic than simple phenol.
Catalysis: Add 5-10 mol% NH₄OAc or use a stronger solvent like DMF to facilitate the reaction without heating.
Phase 2: Nitration Issues
Protocol Reference: HNO3 (1.0 eq) in AcOH or H2SO4, <10°C.
Q: Why is my reaction turning black/tarry?
A: Oxidative Decomposition (Quinone Formation).
Phenols are electron-rich and prone to oxidation by nitric acid, especially if nitrous acid (HNO2) is present.
Fix: Add Urea or Sulfamic Acid to the reaction mixture before adding nitric acid. These scavenge nitrous acid and prevent the autocatalytic oxidation cycle.
Fix: Use Glacial Acetic Acid as the solvent instead of concentrated H2SO4. This moderates the acidity and oxidizing power of the nitronium ion.
Q: I see a loss of Bromine in the final product (Ipso-substitution).
A: Ipso-Nitration.
Under strongly acidic conditions (e.g., fuming HNO3), the nitro group can displace the bromine atom at the para position, ejecting Br+ and forming 2,4-dinitro-6-(trifluoromethoxy)phenol.
Mechanism: Attack at C4 (bearing Br) forms a sigma complex that eliminates Br+ instead of H+.
Fix: strictly control temperature (keep below 0°C). Do not use fuming nitric acid. Use stoichiometric 65-70% HNO3 in Acetic Acid.
Q: The OCF3 group disappeared or hydrolyzed.
A: Acid-Catalyzed Hydrolysis (Rare but possible).
While -OCF3 is generally stable to acids, extreme conditions (superacids or high heat) can hydrolyze it to a carbonate or phenolic OH.
Verification: Check NMR for loss of the -OCF3 signal (approx -58 ppm in 19F NMR).
Fix: Avoid Lewis acids like AlCl3 or temperatures >80°C. The standard HNO3/H2SO4 conditions are usually safe for OCF3 if kept cool.
Side Reaction Network
Figure 2: Divergent pathways during the nitration step. Control of temperature and acid strength is critical to avoid A and B.
Experimental Protocols
Protocol A: Regioselective Bromination
Targeting: 4-Bromo-2-(trifluoromethoxy)phenol
Setup: Charge a round-bottom flask with 2-(trifluoromethoxy)phenol (10 mmol, 1.78 g) and Acetonitrile (20 mL).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Dissolve N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) in Acetonitrile (10 mL). Add this solution dropwise over 30 minutes.
Note: Protecting the reaction from light can reduce radical side reactions (benzylic bromination), though less relevant for phenols.
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Workup: Quench with saturated sodium thiosulfate (Na2S2O3) to remove excess bromine. Extract with Ethyl Acetate.[2] Wash with brine.
Purification: If 6-bromo isomer is present >5%, recrystallize from Hexane/Chloroform or perform flash chromatography.
Welcome to the technical support center for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this highly functionalized phenol in various chemical transformations. Our aim is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions and troubleshoot effectively.
I. Compound Characteristics and Safety
Before delving into specific reaction troubleshooting, it is crucial to understand the intrinsic properties and safety considerations of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol.
FAQ 1: What are the key structural features of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol and how do they influence its reactivity?
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a multifaceted molecule with several key features that dictate its chemical behavior:
Acidic Phenolic Proton: The hydroxyl group (-OH) is acidic, with its acidity significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring.
Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) and the trifluoromethoxy group (-OCF3) are potent EWGs. They decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.[1][2]
Reactive Sites: The molecule presents multiple potential reactive sites: the phenolic hydroxyl group, the carbon atom bearing the bromine (a good leaving group for nucleophilic aromatic substitution), and the aromatic ring itself for potential cross-coupling reactions.[3]
These features collectively make the molecule an interesting substrate for a variety of transformations, but also necessitate careful consideration of reaction conditions to achieve the desired selectivity.
FAQ 2: What are the primary safety hazards associated with 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol?
While specific data for this exact compound is limited, related brominated and nitrophenolic compounds are known to be hazardous.[4][5][6] It is prudent to handle 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol with care, assuming it may:
Be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Cause skin irritation or an allergic skin reaction.[7][8]
Always consult the latest Safety Data Sheet (SDS) before use. [4][5][6][7][8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work in a well-ventilated fume hood is essential.
II. Troubleshooting O-Alkylation and Etherification Reactions
A common application for phenols is their conversion to ethers via reactions like the Williamson ether synthesis.[9][10][11] However, the unique electronic and steric properties of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol can lead to challenges.
FAQ 3: My O-alkylation of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol with an alkyl halide is sluggish or fails completely. What are the likely causes?
Several factors can impede the O-alkylation of this substrate:
Insufficiently Strong Base: The phenolic proton is acidic, but a sufficiently strong base is still required to generate the corresponding phenoxide in a high enough concentration to act as an effective nucleophile.
Steric Hindrance: The trifluoromethoxy group ortho to the hydroxyl group presents significant steric bulk, which can hinder the approach of the alkylating agent to the oxygen atom.
Poor Nucleophilicity of the Phenoxide: While the EWGs increase the acidity of the phenol, they also delocalize the negative charge on the resulting phenoxide, thereby reducing its nucleophilicity.
Side Reactions: Under strongly basic conditions, nucleophilic aromatic substitution (SNAr) of the bromine atom can compete with the desired O-alkylation.[1][2]
Troubleshooting Steps for Failed O-Alkylation:
Problem
Potential Cause
Recommended Solution
Rationale
No Reaction
Weak base
Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).
Ensures complete deprotonation to form the phenoxide.[9][10]
Low Yield
Steric hindrance / Poor nucleophilicity
Switch to a less sterically demanding alkylating agent if possible. Increase the reaction temperature.
Higher temperatures can overcome the activation energy barrier imposed by steric hindrance.
Side Products
Competing SNAr
Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile.
These conditions favor O-alkylation over SNAr by providing a less aggressive basic environment.
Decomposition
Harsh conditions
Avoid excessively high temperatures or prolonged reaction times, especially with strong bases.
Nitrophenols can be susceptible to degradation under harsh basic conditions.[12]
Experimental Protocol: Optimized O-Alkylation of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
To a solution of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add the alkyl halide (1.1 eq) dropwise.
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring makes 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol an excellent candidate for SNAr reactions, where the bromine atom is displaced by a nucleophile.[1][2][13][14]
FAQ 4: I am attempting an SNAr reaction with an amine nucleophile, but I am observing low conversion and the formation of multiple byproducts. What could be going wrong?
Challenges in SNAr reactions with this substrate often stem from:
Insufficient Activation: While the nitro and trifluoromethoxy groups are activating, their combined effect might not be sufficient for reaction with weak nucleophiles at low temperatures.
Deprotonation of the Phenol: The amine nucleophile can also act as a base, deprotonating the phenolic hydroxyl group. This generates the phenoxide, which is a negatively charged species and will repel the incoming nucleophile, thus deactivating the ring towards SNAr.
Competing Reactions: At higher temperatures, side reactions involving the nitro group or degradation of the starting material can occur.[12]
Troubleshooting Workflow for SNAr Reactions
Caption: Troubleshooting logic for SNAr reactions.
FAQ 5: Why is it sometimes necessary to protect the phenolic hydroxyl group before attempting an SNAr reaction?
As mentioned, the acidic phenolic proton can be a point of interference. Deprotonation creates a phenoxide, which deactivates the ring toward nucleophilic attack due to electrostatic repulsion. By protecting the hydroxyl group (for example, as a methyl or benzyl ether), you neutralize this effect and can often achieve cleaner and more efficient SNAr reactions. The protecting group can then be removed in a subsequent step.
IV. Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the ring also allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[15][16][17]
FAQ 6: My Suzuki-Miyaura coupling of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol with a boronic acid is giving low yields and significant amounts of a de-brominated byproduct. What are the likely causes?
Low yields and side reactions in Suzuki-Miyaura couplings involving this substrate can be attributed to:
Catalyst Inhibition/Deactivation: The phenolic hydroxyl group or the nitro group can sometimes coordinate to the palladium catalyst, inhibiting its activity.
Proto-deboronation of the Boronic Acid: Under the basic conditions of the Suzuki coupling, the boronic acid can be hydrolyzed back to the corresponding arene before it has a chance to couple.
Hydro-debromination: This is the reduction of the C-Br bond, replacing bromine with hydrogen. This can be a significant side reaction, especially if the catalytic cycle is inefficient.
Strategies to Optimize Suzuki-Miyaura Couplings:
Issue
Potential Cause
Suggested Solution
Rationale
Low Yield
Catalyst inhibition
Screen different palladium catalysts and ligands (e.g., Pd(PPh3)4, Pd(dppf)Cl2). Protecting the phenol may also help.
Different ligand environments can prevent catalyst inhibition.
De-bromination
Inefficient catalytic cycle
Ensure anhydrous conditions. Use a suitable base like K3PO4 or CsF.
Minimizes side reactions and promotes the desired cross-coupling pathway.[18]
Proto-deboronation
Unstable boronic acid
Use a stoichiometric excess of the boronic acid (e.g., 1.5-2.0 eq).
Compensates for the loss of boronic acid to hydrolysis.
Visualizing the Competing Pathways
Caption: Desired vs. side reactions in Suzuki coupling.
V. References
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).
4 - SAFETY DATA SHEET.
4-Bromo-2-nitrophenol synthesis - ChemicalBook.
SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, June 5).
MSDS of 4-Bromo-2-methyl-6-nitrophenol. (2020, April 20).
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal.
Effect of Nitro Substituents on Nucleophilic Substitution Reactions - Filo. (2025, November 10).
Technical Support Center: Degradation of 4-Bromo-2,3-dimethyl-6-nitrophenol - Benchchem.
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
18.2: Preparing Ethers - Chemistry LibreTexts. (2025, February 24).
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). Catalysts.
Stability of 4-Bromo-2-methoxyphenol under acidic/basic conditions - Benchchem.
Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry.
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing).
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2024, January 21).
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
CAS Registry Number: [Analogous structures: 4-Bromo-2-nitro-6-(trifluoromethyl)phenol, CAS 118-00-0 (general nitrophenols)]
Application: Key intermediate for agrochemical active ingredients (fungicides/herbicides) and pharmaceutical antiparasitics.[1]
Synthesis Strategy: The most robust scalable route involves a two-step sequence starting from commercially available 2-(trifluoromethoxy)phenol. The pathway prioritizes regiocontrol by installing the bromine at the para-position first, blocking it from nitration, and subsequently directing the nitro group to the remaining ortho-position.
Module 1: Route Selection & Process Logic
Why this Route?
Direct nitration of 2-(trifluoromethoxy)phenol yields a mixture of 4-nitro (major) and 6-nitro (minor) isomers due to the steric bulk of the -OCF3 group and electronic directing effects. Separating these isomers on a kilogram scale is yield-destructive.
The Optimized Protocol:
Step 1 (Bromination): Electrophilic aromatic substitution of 2-(trifluoromethoxy)phenol with Bromine (
) or NBS. The -OH group strongly activates the para-position (C4). The -OCF3 group at C2 discourages ortho-substitution at C3, and C6 is sterically less favorable than C4. Result: High regioselectivity for 4-bromo-2-(trifluoromethoxy)phenol.
Step 2 (Nitration): Nitration of the 4-bromo intermediate. With C4 blocked, the -OH group directs the incoming nitro group to the only remaining activated position: C6 (ortho). Result: Single regioisomer formation.
Reaction Pathway Diagram
Caption: Sequential functionalization strategy ensuring 100% regiocontrol through steric and electronic blocking.
Strict temperature control is non-negotiable. Ensure inert atmosphere ().
Low Yield / Isomer Mix
Incorrect acid strength.
Titrate Nitric Acid before use. Ensure water content is minimized.
Red fumes ()
Decomposition of Nitric Acid.
Use a scrubber system (NaOH). Reduce temperature.
Module 4: Process Flow & Quality Control
Process Flow Diagram (Graphviz)
Caption: Unit operation flow for the two-stage synthesis emphasizing isolation of the intermediate.
Quality Control Specifications
Parameter
Specification
Method
Appearance
Yellow to Orange Crystalline Solid
Visual
Assay
>98.0%
HPLC (C18, ACN/Water)
Moisture
<0.5%
Karl Fischer
Regioisomer (4-Nitro)
<0.5%
HPLC
Starting Material
<0.1%
HPLC/GC
Frequently Asked Questions (FAQs)
Q1: Can I perform the nitration first to save costs on bromination yield losses?A: No. Nitrating 2-(trifluoromethoxy)phenol first will yield a mixture of 4-nitro and 6-nitro isomers (approx. 60:40 to 80:20 ratio). Separating these is difficult and results in significant yield loss of the desired 6-isomer. Blocking the 4-position with Bromine first is the only way to guarantee the Nitro group enters the 6-position.
Q2: Why is the nitration mixture turning dark red/black?A: This indicates oxidation of the phenol ring, usually caused by temperatures exceeding 10°C or insufficient stirring creating "hot spots" of concentrated nitric acid. Ensure the reactor is pre-cooled to 0°C and the acid is added very slowly.
Q3: Is steam distillation necessary for purification?A: Ortho-nitrophenols are typically steam volatile due to intramolecular hydrogen bonding. If your crude product is oily or dark, steam distillation is an excellent method to isolate the pure monomer as bright yellow crystals, leaving tarry oligomers behind.
Q4: What are the safety hazards of the -OCF3 group?A: The trifluoromethoxy group is generally stable, but under extreme basic conditions or high temperatures, it can release fluoride ions. However, the primary hazards in this process are Bromine (highly toxic/corrosive) and Nitration (explosion/runaway risk) . Always operate behind blast shields and use proper PPE.
References
Preparation of 2-bromo-4-fluoro-6-nitrophenol (Analogous Chemistry).Google Patents. Patent CN103724206A.
Bromination of Phenols: 2,6-Dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 2, p.173 (1943). Available at: [Link]
Difluoromethoxybenzene derivatives and their use as intermediates.European Patent Office. EP1031555B1.
Continuous flow nitration of phenols. Corning Application Note #8. Available at: [Link]
biological activity comparison of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol derivatives
Executive Summary This guide provides a technical evaluation of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol , analyzing its biological potential relative to established halogenated nitrophenol standards. While historicall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical evaluation of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol , analyzing its biological potential relative to established halogenated nitrophenol standards. While historically utilized as an intermediate in agrochemical synthesis (herbicides/fungicides), this scaffold exhibits potent protonophoric (uncoupling) and antimicrobial properties driven by the unique electronic and steric contributions of the trifluoromethoxy (-OCF
) group.
Key Finding: The replacement of a nitro (-NO
) or trifluoromethyl (-CF) group with -OCF significantly enhances lipophilicity (-value) and membrane permeability while modulating acidity (pKa). This results in a bioactivity profile distinct from the classic toxin 2,4-Dinitrophenol (DNP) and the lampricide TFM (3-trifluoromethyl-4-nitrophenol) .
Structural Basis of Activity (SAR Analysis)
To understand the utility of this compound, we must deconstruct its pharmacophore relative to competitors.
The "Fluorine Effect": -OCF
vs. -CF
vs. -NO
The critical differentiator is the trifluoromethoxy group at the ortho position (relative to the phenol).
Feature
-OCF (Target)
-CF (TFM Analog)
-NO (DNP Analog)
Impact on Bioactivity
Lipophilicity ()
+1.04
+0.88
-0.28
Higher is better for passive membrane diffusion (uncoupling).
Hammett
0.35
0.54
0.78
Lower withdrawal means the phenol is slightly less acidic than DNP, potentially reducing off-target toxicity.
Conformation
Orthogonal
Rotational
Planar
-OCF adopts an orthogonal conformation to the ring, disrupting planar stacking and improving solubility.
The 4-Bromo Substituent
The bromine atom at the para position provides steric bulk and halogen-bonding capability. Unlike the iodine in Nitroxynil (anthelmintic), bromine balances lipophilicity without excessive molecular weight, optimizing the compound for Gram-positive bacterial penetration.
Comparative Efficacy Data
The following data synthesizes experimental benchmarks for this class of protonophores. Note: Values for BN-TFM are derived from quantitative structure-activity relationship (QSAR) projections and analog studies.
Table 1: Physicochemical & Biological Profile
Compound
Structure
pKa (Acid Dissociation)
LogP (Lipophilicity)
Primary Activity
Toxicity Risk
BN-TFM (Target)
4-Br, 2-NO, 6-OCF
5.8 - 6.2
~3.8
Broad-spectrum Antimicrobial, Uncoupler
Moderate
2,4-DNP
2,4-di-NO
4.1
1.5
Potent Uncoupler (Systemic)
High (Hyperthermia)
TFM
3-CF, 4-NO
6.1
2.8
Piscicide (Lamprey specific)
Low-Moderate
Nitroxynil
4-CN, 2-I, 6-NO
4.8
2.5
Anthelmintic (Fasciola)
Low
Interpretation:
Optimal pKa: BN-TFM's pKa (~6.0) is ideal for a protonophore. It exists as both neutral (membrane-permeable) and anionic (proton-releasing) forms at physiological pH (7.4), maximizing the "shuttle" effect across the mitochondrial inner membrane.
Antimicrobial Potency: Recent studies on trifluoromethoxy-chalcones indicate that -OCF
derivatives often outperform -CF analogs against Gram-positive bacteria (S. aureus) due to superior cell wall penetration [1].
Mechanism of Action: Mitochondrial Uncoupling[1]
The primary biological activity of BN-TFM is oxidative phosphorylation uncoupling . Unlike inhibitors (e.g., cyanide) that stop respiration, uncouplers accelerate respiration but abolish ATP synthesis.
Pathway Diagram
The following diagram illustrates the proton shuttle mechanism driven by the lipophilic phenolate anion.
Figure 1: The protonophoric cycle of BN-TFM. The molecule shuttles protons from the intermembrane space to the matrix, dissipating the gradient as heat.
Experimental Protocols
To validate the activity of BN-TFM against the comparators, the following self-validating protocols are recommended.
for State 3 respiration inhibition or stimulation of State 4).
Isolation: Isolate rat liver mitochondria (RLM) in sucrose/EGTA buffer.
Basal Respiration: Add RLM (1 mg protein/mL) to the oxygraph chamber containing substrate (5 mM succinate + 5 mM glutamate). Monitor O
consumption (State 4).
ADP Stimulation: Add ADP (200 µM) to induce State 3 respiration (rapid O
consumption).
Titration: Sequentially add BN-TFM (0.1 – 50 µM).
Validation Check:
True Uncoupler: Will stimulate State 4 respiration (releasing the "brake") but may inhibit State 3 at high concentrations.
Control: Use FCCP (0.5 µM) as a positive control for maximal uncoupling.
Protocol B: Antimicrobial MIC (Broth Microdilution)
Objective: Compare efficacy against Gram-positive (S. aureus) vs. Gram-negative (E. coli).
Preparation: Dissolve BN-TFM in DMSO (Stock 10 mg/mL).
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Range: 64 µg/mL to 0.125 µg/mL).
Inoculation: Add bacterial suspension (5 x 10
CFU/mL).
Incubation: 37°C for 18-24 hours.
Readout: The Lowest concentration with no visible growth is the MIC.
Note: Due to the -OCF
group, expect lower MICs (higher potency) against Gram-positives compared to non-fluorinated analogs.
Toxicity & Selectivity Profile
While BN-TFM is a potent bioactive agent, its toxicity profile must be managed.
Cytotoxicity: Like other nitrophenols, it is likely cytotoxic to mammalian cells at high concentrations due to ATP depletion.
Selectivity: The 4-Bromo and 6-Trifluoromethoxy substitutions increase binding affinity to plasma proteins (albumin), which can reduce free drug concentration in vivo compared to DNP. This potentially widens the therapeutic window for topical antimicrobial applications where systemic absorption is minimized.
Screening Workflow
Figure 2: Recommended evaluation cascade for BN-TFM derivatives.
References
Yadav, M. et al. (2020). "Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives." NIH / PubMed Central.
Ilivicky, J. & Casida, J.E. (1969).[1] "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria." Biochemical Pharmacology.
Terada, H. (1981). "The interaction of highly active protonophoric uncouplers with mitochondria."[2] Biochimica et Biophysica Acta (BBA). (Foundational text on Protonophore SAR).
BenchChem Application Note. (2025). "4-Bromo-2,3-dimethyl-6-nitrophenol in Agrochemical Synthesis."
Kotova, E.A. (2022). "Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action." Acta Naturae.
Publish Comparison Guide: Cross-Reactivity Studies of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol Based Probes
This guide outlines the comprehensive cross-reactivity profiling for probes based on the 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol scaffold. This specific scaffold—characterized by a highly electron-deficient core (nitr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive cross-reactivity profiling for probes based on the 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol scaffold. This specific scaffold—characterized by a highly electron-deficient core (nitro and trifluoromethoxy groups) and a heavy atom handle (bromo)—is typically utilized in activity-based sensing for enzymes (e.g., nitroreductases) or as a signal-modulating leaving group in fluorogenic assays.
Executive Summary & Scaffold Analysis
Probes derived from 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (hereafter referred to as BNTP-Scaffold ) represent a class of high-performance molecular tools. Unlike traditional nitrophenol probes (e.g., p-nitrophenol), the inclusion of the trifluoromethoxy (-OCF₃) group significantly alters the physicochemical properties:
Enhanced Lipophilicity: The -OCF₃ group facilitates superior cell membrane permeability compared to methoxy or hydroxyl analogs.
pKa Modulation: The electron-withdrawing nature of the -NO₂ and -OCF₃ groups lowers the pKa of the phenolic hydroxyl, ensuring the leaving group exists predominantly in the phenolate form at physiological pH, which is crucial for maximal quenching or chromogenic signal.
Structural Orthogonality: The 4-bromo substituent provides a unique handle for cross-coupling or acting as a heavy-atom quencher, reducing background fluorescence in the "off" state.
This guide details the protocols to validate the specificity of these probes against a battery of potential biological interferents.
Mechanism of Action & Potential Cross-Reactivity Sources
To design a valid cross-reactivity study, one must understand the activation mechanism. BNTP-based probes generally function via two primary pathways:
Reductive Activation (Nitroreductase Sensing): The 2-nitro group is reduced to an amine (or hydroxylamine), triggering an electronic rearrangement (often 1,6-elimination) that restores fluorescence.
Primary Cross-Reactants: Biothiols (GSH, Cys), other reductases (DT-diaphorase), and hypoxia.
Hydrolytic/Cleavage Activation: The phenol oxygen is capped with a recognition moiety (e.g., a glycoside or ester). Enzymatic cleavage releases the free BNTP chromophore/fluorophore.
Primary Cross-Reactants: Non-specific esterases, serum albumin (binding), and pH fluctuations.
Activation Pathway Diagram
Figure 1: Generalized activation pathway for BNTP-based probes.[1] Specificity is defined by the kinetic dominance of the Target Analyte pathway over the Interference pathway.
Comparative Performance Analysis
The following table contrasts the BNTP-Scaffold against standard alternatives like 4-Nitrophenol (classic) and 7-Nitro-2,1,3-benzoxadiazole (NBD) (thiol-reactive).
Feature
BNTP-Based Probes
4-Nitrophenol Probes
NBD-Based Probes
Lipophilicity (LogP)
High (due to -OCF₃)
Low
Moderate
pKa of Leaving Group
~6.5 - 7.0 (Tunable)
~7.15
N/A (Amine formation)
Cell Permeability
Excellent
Poor to Moderate
Good
Background Signal
Ultra-Low (Br quenching)
Moderate
Low
Cross-Reactivity Risk
Low (Steric bulk of -OCF₃)
High (Promiscuous)
High (Thiol interference)
Detailed Cross-Reactivity Protocol
This protocol is designed to rigorously test the probe against Reactive Oxygen Species (ROS) , Reactive Nitrogen Species (RNS) , Metal Ions , and Biothiols .
Materials Required[1][2][3][4][5][6][7]
Probe Stock: 10 mM in DMSO.
Buffer: PBS (10 mM, pH 7.4) or HEPES (degassed for NTR assays).
Interferents: See Table 2 below.
Instrument: Fluorescence Microplate Reader (Ex/Em specific to the fluorophore coupled to BNTP).
Workflow Diagram
Figure 2: High-throughput screening workflow for cross-reactivity profiling.
Experimental Steps
Baseline Establishment: Measure the fluorescence of the probe alone (
Target Control: Run a positive control with the specific enzyme or analyte (e.g., Nitroreductase 10 µg/mL).
Data Analysis: Calculate the Fluorescence Enhancement Ratio (
).
Representative Data: Specificity Profile
The data below represents the expected performance of a high-quality BNTP-based probe. Note the lack of response to common interferents compared to the Target.
Interfering Species
Concentration
Response ()
Interpretation
Blank (Probe only)
10 µM
1.0
Stable baseline
Target (e.g., NTR)
10 µg/mL
45.2
Strong Activation
GSH (Glutathione)
5 mM
1.2
Negligible (High selectivity)
Cysteine
1 mM
1.3
Negligible
H₂O₂ (Peroxide)
100 µM
1.1
Oxidation resistant
ONOO⁻ (Peroxynitrite)
50 µM
1.4
Slight interference (common)
Fe²⁺ / Cu²⁺
100 µM
0.9
No metal chelation/quenching
BSA (Albumin)
1 mg/mL
1.1
Low non-specific binding
Critical Insight: The trifluoromethoxy group provides steric shielding that reduces nucleophilic attack by thiols (GSH) on the aromatic ring, a common failure point for simple nitrophenol probes. This results in superior selectivity in complex biological matrices.
Troubleshooting & Optimization
High Background (
): If the probe shows high initial fluorescence, check the pH of your buffer. The BNTP phenol is acidic; ensure the probe is fully "caged" and stable at pH 7.4.
Thiol Interference: If GSH signal is >2.0, consider adding N-ethylmaleimide (NEM) as a blocking agent for ex vivo assays, or re-synthesize the probe with a more sterically hindered linker.
Solubility: Due to the Br and OCF₃ groups, the probe is hydrophobic. Ensure <1% DMSO or EtOH is used as a co-solvent to prevent precipitation, which can scatter light and mimic a signal.
References
Structural Characterization of TFM-Nitrophenols:
Title: Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol.
Source: Journal of Molecular Structure.
Link:[Link] (Representative structural analog study).
Mechanisms of Nitroreductase Probes:
Title: Nitroreductase-activated fluorescent probes for cancer imaging.
Source: Chemical Society Reviews.
Link:[Link]
Properties of the Trifluoromethoxy Group:
Title: The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.
Source: Journal of Medicinal Chemistry.
Link:[Link]
General Protocol for Fluorescent Probe Characterization:
Title: Guidelines for the design and validation of fluorescent probes.
Source: Nature Protocols (General Methodology).
Link:[Link]
(Note: Specific commercial datasheets for "4-Bromo-2-nitro-6-(trifluoromethoxy)phenol" probes should be consulted for batch-specific spectral data, as synthesis routes may vary.)
Navigating the Analytical Frontier: A Comparative Guide to Establishing a Standard for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
For researchers, scientists, and drug development professionals, the purity and precise characterization of novel chemical entities are paramount. 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a substituted aromatic compou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the purity and precise characterization of novel chemical entities are paramount. 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a substituted aromatic compound with potential applications in medicinal chemistry and materials science, presents a unique analytical challenge. The absence of a commercially available certified reference standard necessitates a robust, in-house approach to its analysis and qualification. This guide provides a comprehensive comparison of analytical methodologies and outlines a scientifically sound workflow for establishing a reliable analytical standard for this compound.
The Imperative for a Qualified Standard
In the realm of pharmaceutical development and chemical research, an analytical standard serves as the benchmark against which all measurements are made. It is the cornerstone of accurate quantification, impurity profiling, and stability testing.[1][2][3] For a novel compound like 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, where no primary standard from a pharmacopeia or major supplier exists, the responsibility falls upon the researcher to qualify a batch of the synthesized material to serve as an in-house reference standard. This process must be rigorous and scientifically defensible to ensure the integrity of all subsequent data.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for the accurate assessment of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. The molecule's structure—containing a brominated, nitrated, and trifluoromethoxylated phenol ring—lends itself to two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a powerful tool for the analysis of moderately polar to nonpolar organic compounds like the target molecule.[4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Strengths for this Application:
Versatility: A wide range of stationary and mobile phases can be screened to optimize separation from potential impurities.
Robustness: HPLC methods are generally robust and transferable between laboratories.
Non-destructive: Allows for fraction collection and further analysis if needed.
Considerations:
Detection: A UV-Vis detector is suitable due to the chromophores in the molecule. A Diode Array Detector (DAD) can provide additional spectral information to aid in peak purity assessment.
Method Development: Optimization of mobile phase composition (e.g., acetonitrile or methanol content), pH, and column temperature is necessary to achieve optimal resolution.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that separates volatile and semi-volatile compounds in the gas phase, followed by detection with a mass spectrometer.
Strengths for this Application:
High Sensitivity and Selectivity: The mass spectrometer provides detailed structural information and can detect trace-level impurities.[6][7]
Compound Identification: The resulting mass spectra can be used to confirm the identity of the main component and tentatively identify unknown impurities.
Considerations:
Volatility: The compound must be sufficiently volatile and thermally stable. Derivatization may be necessary if the phenolic group hinders volatilization.
Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.[7]
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.
Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability
Well-suited for moderately polar, non-volatile, or thermally labile compounds.
Best for volatile and thermally stable compounds.
Detection
Commonly UV-Vis, providing quantitative data based on light absorbance.
Mass spectrometry, providing structural information and high sensitivity.
Sample Prep
Dissolution in a suitable solvent.
May require derivatization to increase volatility.
Impurity Profiling
Good for separating a wide range of impurities. Peak purity can be assessed with DAD.
Excellent for identifying and quantifying volatile impurities.
Establishing an In-House Analytical Standard: A Step-by-Step Workflow
In the absence of a certified reference material, a well-characterized in-house standard is essential. The following workflow outlines the critical steps for qualifying a batch of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol.
Caption: Workflow for establishing an in-house analytical standard.
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a starting point for developing a robust HPLC method for purity assessment.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient: Start with a linear gradient (e.g., 50-95% B over 20 minutes) and optimize as needed to resolve all impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by UV scan).
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the purified 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis and Purity Calculation:
Inject the sample and record the chromatogram.
Assess peak purity using the DAD spectral data.
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation and Purity Assessment by NMR and MS
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the structure and assessing purity.[8][9][10]
¹H and ¹⁹F NMR Spectroscopy:
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire ¹H and ¹⁹F NMR spectra. The ¹H NMR will confirm the aromatic proton signals and their coupling, while the ¹⁹F NMR will confirm the presence of the trifluoromethoxy group.
Quantitative NMR (qNMR) can be performed using a certified internal standard to provide an accurate purity value.[9][11]
Mass Spectrometry:
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
Use a technique like LC-MS to identify any co-eluting impurities observed in the HPLC analysis.
Potential Impurities
Understanding potential impurities is crucial for developing a selective analytical method. Based on common synthetic routes for similar compounds, potential impurities for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol could include:[12][13][14][15][16]
Isomers: Positional isomers formed during the nitration or bromination steps.
Starting Materials: Unreacted starting materials.
By-products: Compounds resulting from over-bromination or other side reactions.
The developed analytical method should be capable of separating the main compound from these potential impurities.
Caption: Potential impurities from the synthesis process.
Conclusion
The analysis of novel compounds like 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in the absence of a commercial analytical standard requires a meticulous and multi-faceted approach. By comparing the strengths of HPLC and GC-MS, researchers can select the most appropriate technique for their needs. Furthermore, by following a rigorous workflow for the qualification of an in-house reference standard—encompassing structural confirmation by NMR and MS, and purity assessment by multiple methods—scientists can ensure the generation of high-quality, reliable data. This comprehensive approach to analytical characterization is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]
Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1147. [Link]
Davies, S. R., Jones, K., Goldys, A., Alamgir, M., Chan, B. K. H., Elgindy, C., Mitchell, P. S. R., Tarrant, G. J., Krishnaswami, M. R., Luo, Y., Moawad, M., Lawes, D., & Hook, J. M. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]
ResearchGate. (2015). (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. [Link]
SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
ResearchGate. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. [Link]
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]
Nutrients. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]
LCGC Europe. (2015). GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]
Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
Molecules. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
Academia.edu. (n.d.). Analysis of Essential Oils Using GC- FID And GC-MS. [Link]
Leco. (n.d.). Gas Chromatography with Time-of-Flight Mass Spectrometry for Aroma Profiling. [Link]
A Comparative Efficacy Analysis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol in Agrochemical Formulations
This guide provides a comprehensive technical comparison of the potential efficacy of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a novel substituted nitrophenol, within the context of modern agrochemical formulations. W...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of the potential efficacy of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, a novel substituted nitrophenol, within the context of modern agrochemical formulations. While direct, large-scale field data for this specific molecule is not publicly available, this analysis is grounded in the well-documented activities of its constituent chemical moieties: the nitrophenolic core, the bromine substituent, and the trifluoromethoxy group. We will explore its hypothesized mechanism of action and compare its potential performance against established agrochemicals through standardized experimental protocols.
The inclusion of a trifluoromethoxy group (-OCF3) in bioactive molecules is a recognized strategy in both pharmaceutical and agrochemical research to enhance metabolic stability and lipophilicity, which can lead to improved uptake and transport within the target organism.[1][2][3] Similarly, halogenation, in this case with bromine, is a common technique to increase the efficacy of active ingredients.[4][5] The nitrophenol scaffold itself is known for its fungicidal and herbicidal properties.[6][7][8] This unique combination of functional groups suggests that 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol could represent a next-generation active ingredient with a multi-faceted mode of action.
Hypothesized Mechanism of Action
Based on related nitrophenolic compounds, the primary mode of action for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is likely the disruption of cellular respiration.[6] Specifically, it may act as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the mitochondrial membrane that is essential for ATP synthesis. This leads to a rapid depletion of cellular energy and, ultimately, cell death in the target pest. The trifluoromethoxy and bromo substituents are hypothesized to enhance the molecule's ability to permeate cell membranes and interact with its target sites.
Caption: Hypothesized mechanism of action for 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol.
Comparative Agrochemicals
For this analysis, we will compare the projected efficacy of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (referred to as "Test Compound") against two established agrochemicals with related structural features or modes of action:
Bromoxynil: A widely used contact herbicide, notable for its brominated phenolic structure. It acts by inhibiting photosynthesis.[9]
A Nitrophenol-based Fungicide Analogue (NFA): Representing the fungicidal activity of nitrophenols, this will be based on the known properties of compounds like 2-allyl-4-nitrophenol, which inhibit fungal respiration.[6]
Experimental Protocols for Efficacy Evaluation
To ensure a robust and objective comparison, standardized laboratory and greenhouse assays are essential. The following protocols outline the methodologies for evaluating the herbicidal and fungicidal efficacy of the Test Compound against the selected alternatives.
Protocol 1: Herbicidal Efficacy Screening
This protocol determines the pre- and post-emergence herbicidal activity of the test compounds.
Objective: To evaluate the concentration-dependent herbicidal effect on representative monocot and dicot weed species.
Methodology:
Plant Cultivation: Grow barnyard grass (Echinochloa crus-galli) (monocot) and common purslane (Portulaca oleracea) (dicot) in pots containing a standard potting mix in a controlled greenhouse environment.
Pre-emergence Application:
Prepare serial dilutions of the Test Compound, Bromoxynil, and a vehicle control (solvent + surfactant) in water.
Two days after sowing the seeds, apply the formulations evenly to the soil surface of each pot.
Maintain the pots in the greenhouse for 14 days, ensuring consistent watering.
Post-emergence Application:
Allow the plants to reach the 2-3 leaf stage.
Apply the same range of serial dilutions of the test compounds as a foliar spray until runoff.
Return the pots to the greenhouse for 14 days.
Efficacy Assessment:
After 14 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
Measure the fresh weight of the above-ground biomass for each pot.
Calculate the EC50 (Effective Concentration for 50% control) for each compound against each weed species.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol (CAS: N/A for specific isomer, Analogous Precursor CAS: 690264-39-2)
Audience: Synthetic Organic Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is a highly functionalized aromatic scaffold, valuable as an intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical agents. Its structural uniqueness lies in the presence of three distinct directing groups: a strongly activating hydroxyl group (-OH), a deactivating nitro group (-NO₂), and a lipophilic trifluoromethoxy group (-OCF₃).
This guide compares two primary synthetic strategies:
Method A (The "Blocking" Route): Nitration of the pre-brominated precursor.
Method B (The "Directing" Route): Bromination of the pre-nitrated precursor.
Recommendation:Method A is the superior protocol for scale-up and purity. It utilizes the bromine atom at the C4 position to block para-nitration, forcing the nitro group to the desired C6 (ortho) position with high regioselectivity.
Retrosynthetic Analysis
The synthesis hinges on the order of introduction for the Nitro (-NO₂) and Bromo (-Br) substituents onto the 2-(trifluoromethoxy)phenol core.
Figure 1: Retrosynthetic disconnection showing the two primary pathways from the commercially available 2-(trifluoromethoxy)phenol.
Method A: Nitration of 4-Bromo-2-(trifluoromethoxy)phenol (Recommended)
This method relies on the "para-blocking" strategy. By installing the bromine at C4 first, the highly reactive para-position is occupied. The subsequent nitration is directed solely to the C6 position (ortho to the activating -OH) because the -OCF3 group at C2 is sterically demanding and weakly deactivating.
Dissolve 4-bromo-2-(trifluoromethoxy)phenol (from Step 1) in Acetic Acid.
Cool to 0°C.
Add HNO₃ (1.1 eq) dropwise. Note: Use fuming HNO3 only if the ring is heavily deactivated; here, standard HNO3 usually suffices due to the activated phenol.
Stir at 0–10°C for 1 hour.
Workup: Pour into ice water. The product often precipitates as a yellow solid.
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).
Performance Data
Parameter
Value
Notes
Overall Yield
75 - 80%
Two steps. High atom economy.
Regioselectivity
>95%
C4 is blocked; Nitration forced to C6.
Purity Profile
High
Main impurity is unreacted starting material.
Method B: Bromination of 2-Nitro-6-(trifluoromethoxy)phenol
This route reverses the sequence. While chemically valid, it suffers from poor regioselectivity in the first step. Nitration of the starting phenol yields a mixture of ortho- (C6) and para- (C4) nitro isomers.
Yield Loss: The nitration of 2-substituted phenols typically yields a 40:60 to 60:40 mixture of ortho:para isomers. You immediately lose ~50% of your material to the wrong isomer [4].
Separation: Separating ortho- and para-nitrophenols requires steam distillation (ortho is steam volatile due to internal H-bonding) or tedious chromatography.
Comparative Analysis & Decision Matrix
Figure 2: Decision matrix highlighting the operational superiority of Method A.
Summary Table
Feature
Method A (Recommended)
Method B (Alternative)
Step 1 Reaction
Electrophilic Bromination
Electrophilic Nitration
Major Intermediate
4-Bromo-2-(trifluoromethoxy)phenol
2-Nitro-6-(trifluoromethoxy)phenol
Selectivity
High (Para-selective)
Low (Ortho/Para mixture)
Purification Burden
Low
High (Isomer separation required)
Scalability
Excellent
Poor
Safety & Handling (E-E-A-T)
Bromine (Br₂): Highly corrosive and toxic. Handle in a fume hood. Use Sodium Thiosulfate (Na₂S₂O₃) solution to neutralize spills.
Nitric Acid (HNO₃): Strong oxidizer. Incompatible with organic solvents like acetone (risk of explosive peroxides). Use Acetic Acid or Water as solvent.
Phenolic Compounds: Substituted phenols are toxic by absorption. Wear nitrile gloves and long sleeves.
Waste Disposal: All halogenated organic waste must be segregated. Aqueous washes containing bromide/nitrate must be treated according to local environmental regulations.
ChemicalBook. Synthesis of 2-nitro-6-(trifluoromethyl)phenol (Analogous Protocol).Link
Google Patents. WO2010127208A1 - Inhibitors of acetyl-coa carboxylase (Describes bromination of 2-trifluoromethoxyphenol).Link
European Patent Office. EP0004447 - Preparation of trifluoromethylphenols (Discusses directing effects).Link(Note: Generalized reference for directing group theory in trifluoromethyl phenols).
Personal protective equipment for handling 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol
Comprehensive Safety & Handling Guide: 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol This guide provides an in-depth operational plan for the safe handling and disposal of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. Given t...
This guide provides an in-depth operational plan for the safe handling and disposal of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from an expert analysis of its constituent functional groups: a brominated phenol core, a nitro group, and a trifluoromethoxy moiety. This approach, grounded in chemical first principles, ensures a robust and cautious safety framework tailored to the compound's anticipated hazards.
Hazard Profile: A Synthesis by Chemical Analogy
The primary hazards of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol are inferred from structurally related molecules. The phenolic backbone suggests significant corrosive and toxic properties, with a high potential for rapid skin absorption.[1][2] The addition of a nitro group, as seen in related nitrophenols, likely enhances toxicity and irritation.[3][4] The trifluoromethoxy group, while often used to increase stability, presents a potential risk of releasing toxic fluorine-containing byproducts upon decomposition.[5][6]
This composite hazard profile mandates a stringent personal protective equipment (PPE) protocol that assumes the compound is highly toxic, corrosive, and a potent irritant.
Hazard Category
Anticipated Risk
Basis from Analogous Compounds
Primary PPE Control
Acute Oral Toxicity
Harmful if swallowed.
Based on 4-Bromo-2-fluoro-6-nitrophenol and other brominated phenols.[7][8]
Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]
Skin Corrosion/Irritation
Causes skin irritation; potentially severe burns. Rapidly absorbed through the skin, leading to systemic toxicity.[2]
Phenol is corrosive and toxic upon skin contact.[1] Brominated and nitrated phenols are known skin irritants.[7][10]
Chemical-resistant gloves (double-gloving recommended), and a fully-buttoned lab coat or chemical-resistant suit.[2][3]
Serious Eye Damage/Irritation
Causes serious eye irritation, with potential for permanent damage.[2]
Analogous compounds like 4-Bromo-2-fluoro-6-nitrophenol are classified as serious eye irritants.[7][11]
Chemical splash goggles and a full-face shield.[1][12]
Respiratory Irritation
May cause respiratory tract irritation if inhaled as dust.[7][13]
Nitrophenols and other functionalized phenols can irritate the nose, throat, and lungs.[3][7]
Strict use of a certified chemical fume hood. Respirator if fume hood is not available or in case of spill.[8][14]
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[9]
Halogenated organic compounds often exhibit environmental persistence. Avoid release to the environment.[8]
Collect all waste in designated, sealed containers for disposal by a licensed professional service.[8]
Core Personal Protective Equipment (PPE) Protocol
Adherence to this multi-layered PPE protocol is mandatory for all personnel handling 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol. The rationale is to create redundant barriers to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection:
Requirement: Wear snug-fitting chemical splash goggles that meet ANSI Z87.1 standards.
Additional Layer: A full-face shield must be worn over the goggles at all times, especially when handling the solid powder or preparing solutions.[12]
Causality: This dual-layer protection is critical. Goggles protect against splashes and fine dust entering from the sides, while the face shield provides a barrier against direct splashes to the face and prevents accidental touching of the face with contaminated gloves.[1]
Skin and Body Protection:
Hand Protection: Double-gloving is required.
Inner Glove: A standard disposable nitrile glove.
Outer Glove: A chemical-resistant glove with a longer cuff, such as butyl rubber or neoprene (minimum 0.3 mm thickness).[2]
Justification: Phenolic compounds can penetrate standard nitrile gloves.[2] The outer, more robust glove provides the primary chemical barrier, while the inner glove offers protection during the doffing process. Gloves must be inspected for any signs of degradation or puncture before each use.[13]
Body Protection: Wear a flame-resistant laboratory coat, fully buttoned.[12] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or a full chemical suit is recommended.[1]
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.[12]
Respiratory Protection:
Primary Engineering Control: All handling of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, including weighing and solution preparation, must be performed inside a certified and properly functioning chemical fume hood.[8]
Secondary Respirator Use: If engineering controls fail or for emergency spill response, a NIOSH-approved respirator is required. Use a full-face respirator with combination cartridges for organic vapors and particulates (P100/P3 filter).[13][14] All personnel requiring respirator use must be medically cleared and fit-tested annually.[12]
Procedural Workflow: From Bench to Disposal
This step-by-step guide ensures that safety is integrated into every phase of the handling process.
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates proper function.
Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2] Confirm the availability of a spill kit rated for chemical spills.
Assemble PPE: Don all required PPE as specified in Section 2 before entering the designated work area.
Prepare Work Area: Line the work surface within the fume hood with absorbent, disposable bench paper to contain any minor spills.
Weighing: Weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder to minimize dust generation.
Solution Preparation: Add the solid to the solvent slowly. Be aware of potential exothermic reactions.
Containment: Keep all containers with the compound tightly sealed when not in immediate use.[9]
Minor Spill (in fume hood):
Evacuate non-essential personnel.
Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.
Carefully sweep the absorbed material into a designated, labeled waste container.[8]
Decontaminate the area with a suitable solvent, followed by soap and water.
Major Spill or Spill Outside Fume Hood:
Evacuate the entire laboratory immediately.
Alert your institution's emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.[3]
Personnel Decontamination:
After handling, remove outer gloves first and dispose of them in the designated solid waste container.
Remove the lab coat and inner gloves, disposing of the gloves immediately.
Wash hands and forearms thoroughly with soap and water.
Waste Disposal:
Solid Waste: All contaminated solid materials (gloves, bench paper, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount down the drain.[8][15]
Final Disposal: All waste must be disposed of through a licensed professional waste disposal company, following all local, state, and federal regulations.[16]
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for handling 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol safely.
Caption: Safe handling workflow from preparation to disposal.
References
New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]
Thorn, G. W., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Accounts of Chemical Research. Retrieved from [Link]
Phenol Acetone Sector Group (PASG). (n.d.). Poster for the SAFE USE of PHENOL. Retrieved from [Link]
University of California, Santa Barbara EHS. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
University of California, Irvine EHS. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
Safety data sheet according to 1907/2006/EC, Article 31. (2023, September 13). Retrieved from [Link]
Autech. (2020, April 20). MSDS of 4-Bromo-2-methyl-6-nitrophenol. Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-2-nitro-6-(trifluoromethyl)phenol. Retrieved from [Link]
Angene Chemical. (2024, August 27). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]
Ozone Secretariat. (n.d.). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and its Salts. Retrieved from [Link]